Product packaging for 2-Bromo-5-(isoxazol-5-yl)thiophene(Cat. No.:CAS No. 138716-31-1)

2-Bromo-5-(isoxazol-5-yl)thiophene

Cat. No.: B141723
CAS No.: 138716-31-1
M. Wt: 230.08 g/mol
InChI Key: FCUZGSQWFAXBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-(isoxazol-5-yl)thiophene is a high-value heterocyclic building block engineered for advanced research and development. Its molecular architecture incorporates two privileged pharmacophores—a brominated thiophene and an isoxazole—creating a versatile scaffold for constructing complex molecules . The bromine atom at the 2-position of the thiophene ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of diverse aromatic and aliphatic groups . Simultaneously, the electron-rich isoxazole ring at the 5-position is a key functional motif known for its ability to engage in hydrogen bonding and dipolar interactions with biological targets . This compound is primarily utilized in medicinal chemistry as a critical intermediate in the synthesis of potential therapeutic agents. Isoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties . The thiophene moiety, ranked as a significant pharmacophore in FDA-approved drugs, further enhances the molecule's relevance in drug discovery, often contributing to improved binding affinity and metabolic stability . Researchers employ this reagent in the design and development of novel small-molecule inhibitors, such as HSP90 inhibitors for oncology research, and as a core structure in the exploration of new agrochemicals and functional materials . Its unique structure and diverse reactivity make it an indispensable tool for probing biological mechanisms and expanding the frontiers of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B141723 2-Bromo-5-(isoxazol-5-yl)thiophene CAS No. 138716-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUZGSQWFAXBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373702
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-31-1
Record name 2-Bromo-5-(isoxazol-5-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic methodology for 2-Bromo-5-(isoxazol-5-yl)thiophene, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The guide details a two-step synthetic sequence involving a Sonogashira cross-coupling followed by a [3+2] cycloaddition. We provide in-depth, step-by-step protocols, mechanistic insights, and a complete characterization profile of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.

Introduction and Strategic Overview

This compound is a bifunctional heterocyclic compound featuring two distinct and reactive moieties: a brominated thiophene and an isoxazole ring. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the isoxazole ring is a known pharmacophore present in numerous bioactive molecules.[1][2] The strategic combination of these two rings creates a scaffold with considerable potential for library synthesis in drug discovery programs.

The synthetic strategy outlined in this guide is designed for efficiency and modularity. It relies on a convergent approach where the thiophene and isoxazole precursors are prepared and then combined in the final step. This approach is superior to linear syntheses as it allows for late-stage diversification and generally results in higher overall yields.

The core transformation is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][3][4] This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. Our synthesis begins with the preparation of the requisite alkyne, 2-bromo-5-ethynylthiophene, via a Sonogashira coupling reaction.

Retrosynthetic Analysis and Pathway Logic

A retrosynthetic analysis of the target molecule reveals a logical two-part disconnection strategy. The isoxazole ring is identified as the most synthetically accessible disconnection point, leading back to a thiophene-alkyne and a nitrile oxide precursor.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical properties, synthesis, and reactivity of 2-Bromo-5-(isoxazol-5-yl)thiophene. Given the specialized nature of this compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive and practical framework for its use in research and development.

Introduction and Molecular Overview

This compound, with the CAS Number 138716-31-1, is a bifunctional heterocyclic compound featuring a thiophene ring substituted with a bromine atom and an isoxazole ring.[1][2][3][4] This structure presents a valuable scaffold for medicinal chemistry and materials science. The electron-rich thiophene ring, coupled with the versatile reactivity of the carbon-bromine bond and the chemical properties of the isoxazole moiety, makes it an attractive starting material for the synthesis of more complex molecules.[5][6]

Table 1: Core Molecular Properties [7][8][9]

PropertyValue
CAS Number 138716-31-1
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Physical Form Solid
Purity (Typical) >95%

The strategic placement of the bromine atom at the 2-position of the thiophene ring makes it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of derivatives.[10][11]

Proposed Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is scarce, a plausible and efficient synthetic route can be designed based on established methodologies for the formation of thienyl-isoxazoles and the bromination of thiophene derivatives. A common approach involves the construction of the isoxazole ring onto a pre-functionalized thiophene.

One logical synthetic pathway would be the reaction of a thiophene-containing chalcone with hydroxylamine, followed by bromination.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway Thiophene Thiophene AcetylThiophene 2-Acetylthiophene Thiophene->AcetylThiophene Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Chalcone Thiophene Chalcone Derivative AcetylThiophene->Chalcone Claisen-Schmidt Condensation (Aromatic Aldehyde, NaOH) Isoxazole 5-(Thiophen-2-yl)isoxazole Chalcone->Isoxazole Cyclization (Hydroxylamine, Base) Target This compound Isoxazole->Target Bromination (N-Bromosuccinimide)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(Thiophen-2-yl)-3-arylprop-2-en-1-one (Thiophene Chalcone)

  • To a stirred solution of 2-acetylthiophene (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 5-(Thiophen-2-yl)-3-arylisoxazole

  • Dissolve the synthesized thiophene chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a base, such as sodium acetate or sodium hydroxide (2.0 eq), to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Bromination to Yield this compound [12]

  • Dissolve the 5-(thiophen-2-yl)isoxazole derivative (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) to the solution in the dark and at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.

Chemical Reactivity and Synthetic Applications

The primary site of reactivity for this compound is the carbon-bromine bond on the thiophene ring. This functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Diagram 2: Reactivity of this compound

Reactivity Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Suzuki Stille Stille Coupling (Ar-Sn(Bu)₃, Pd Catalyst) Start->Stille Heck Heck Reaction (Alkene, Pd Catalyst, Base) Start->Heck Product1 2-Aryl-5-(isoxazol-5-yl)thiophene Suzuki->Product1 Product2 2-Aryl-5-(isoxazol-5-yl)thiophene Stille->Product2 Product3 2-Alkenyl-5-(isoxazol-5-yl)thiophene Heck->Product3

Caption: Key cross-coupling reactions of the title compound.

3.1 Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[10] this compound is expected to readily participate in this reaction.

Table 2: Representative Suzuki-Miyaura Reaction Conditions [10][12]

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane/Water, DMF
Temperature 80-110 °C
Reactant Arylboronic acid or ester

Experimental Protocol: Suzuki-Miyaura Coupling [12]

  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-aryl-5-(isoxazol-5-yl)thiophene derivative.

3.2 Stille Cross-Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[13][14]

Experimental Protocol: Stille Coupling [13]

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (e.g., (hetero)aryltributylstannane, 1.1 eq) in anhydrous toluene or DMF.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • After cooling, the reaction can be worked up by adding a solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture, and extract the filtrate with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

3.3 Heck Reaction

The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base.[15][16][17]

Experimental Protocol: Heck Reaction [16]

  • Combine this compound (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere at 100-140 °C. Microwave irradiation can often accelerate this reaction.

  • After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.2 - 7.4d~4.0Thiophene H-3
¹H7.0 - 7.2d~4.0Thiophene H-4
¹H6.8 - 7.0d~1.8Isoxazole H-4
¹H8.4 - 8.6d~1.8Isoxazole H-3
¹³C~115C-H-Thiophene C-4
¹³C~125C-H-Thiophene C-3
¹³C~118C-Br-Thiophene C-2
¹³C~150C-isoxazole-Thiophene C-5
¹³C~102C-H-Isoxazole C-4
¹³C~158C-H-Isoxazole C-3
¹³C~165C-thiophene-Isoxazole C-5

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy [19] Characteristic IR absorption bands are expected for the C-Br stretch (typically in the 600-800 cm⁻¹ region), C=C and C=N stretching of the aromatic rings (1400-1600 cm⁻¹), and C-H stretching of the aromatic protons (~3100 cm⁻¹).

Potential Applications in Drug Discovery and Materials Science

Thiophene and isoxazole moieties are prevalent in a wide range of biologically active compounds and functional organic materials.[5][21][22][23]

  • Medicinal Chemistry: Thiophene derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[21][24] The isoxazole ring is also a well-known pharmacophore. The combination of these two heterocycles in this compound makes it a promising starting point for the development of novel therapeutic agents. The bromo-functionalization allows for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Materials Science: Thiophene-based molecules are fundamental building blocks for organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize the 2-position of the thiophene ring via cross-coupling reactions allows for the synthesis of conjugated polymers and small molecules with tailored electronic properties.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. While direct experimental data for this specific compound is limited, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent moieties. Its amenability to palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate the use of this promising heterocyclic compound in research and development.

References

An In-Depth Technical Guide to 2-Bromo-5-(isoxazol-5-yl)thiophene: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. Thiophene and isoxazole rings are two such scaffolds, each contributing unique physicochemical properties that are frequently exploited to optimize drug-receptor interactions, solubility, and metabolic stability. Thiophene, an electron-rich aromatic heterocycle, is a bioisostere of benzene and is present in numerous FDA-approved drugs, conferring a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2] Similarly, the isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in a multitude of pharmacologically active compounds, valued for its role as a versatile pharmacophore and its relative metabolic stability.[3][4]

The compound 2-Bromo-5-(isoxazol-5-yl)thiophene represents a deliberate conjunction of these two important rings. This molecule is not merely a structural curiosity but a highly functionalized building block designed for synthetic versatility. The bromine atom at the 2-position of the thiophene ring serves as a key reactive handle for introducing molecular diversity through a host of well-established cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a plausible and robust synthetic strategy, and its potential applications as a pivotal intermediate for researchers, scientists, and professionals in the field of drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and inherent physical properties. These data are critical for experimental design, reaction setup, and purification.

Molecular Structure

The structure consists of a thiophene ring brominated at the 2-position and substituted at the 5-position with an isoxazol-5-yl group.

Caption: Molecular structure of this compound.

Core Data Summary

All quantitative and identifying data for the compound are summarized below for quick reference.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonyms 5-(5-Bromo-2-thienyl)isoxazole[5]
CAS Number 138716-31-1[5][6][7]
Molecular Formula C₇H₄BrNOS[6][8][9]
Molecular Weight 230.08 g/mol [6][8][9]
Physicochemical Properties

The following table outlines the key physicochemical properties, which are essential for predicting behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Physical Form Solid[10]
Boiling Point 311.8°C at 760 mmHg[11]
Density 1.686 g/cm³[11]
Flash Point 142.4°C[11]
Vapor Pressure 0.00101 mmHg at 25°C[11]
Purity (Commercial) >95%[7]

Synthesis and Characterization

Proposed Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most convergent and logical approach to constructing the 5-substituted isoxazole ring attached to the thiophene is via a [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[6][10][12] This strategy involves the reaction of a nitrile oxide (the 3-atom dipole) with an alkyne (the 2-atom dipolarophile).

The proposed two-step synthesis is as follows:

  • Step 1: Generation of Thiophene-2-carbonitrile oxide. This reactive intermediate is generated in situ from 2-bromothiophene-5-carboxaldehyde oxime. The oxime is treated with a mild chlorinating agent (e.g., N-chlorosuccinimide, NCS) to form a hydroximoyl chloride, which is then dehydrochlorinated with a non-nucleophilic base (e.g., triethylamine, Et₃N) to yield the nitrile oxide.

  • Step 2: Cycloaddition with Acetylene. The freshly generated nitrile oxide is immediately trapped by bubbling acetylene gas through the reaction mixture. This cycloaddition is highly regioselective and directly yields the desired this compound product.

G cluster_0 Proposed Synthesis Workflow A 2-Bromo-5-formylthiophene Oxime Formation (NH2OH·HCl) B Intermediate Oxime A->B C In situ Nitrile Oxide Generation (NCS, Et3N) B->C D Thiophene-2-carbonitrile oxide (Reactive Intermediate) C->D E 1,3-Dipolar Cycloaddition (Acetylene Gas) D->E F This compound (Final Product) E->F

Caption: Workflow for the proposed synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful formation of the intermediate hydroximoyl chloride and subsequent reaction confirms the generation of the nitrile oxide.

Materials:

  • 2-Bromo-5-formylthiophene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Acetylene gas

  • Standard glassware for organic synthesis, including a three-neck round-bottom flask, condenser, and gas inlet adapter.

Part A: Synthesis of 2-Bromothiophene-5-carboxaldehyde oxime

  • To a 250 mL round-bottom flask, add 2-bromo-5-formylthiophene (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).

  • Add ethanol (approx. 10 mL per gram of aldehyde) as the solvent.

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • CAUSALITY : This reaction must be performed in a well-ventilated fume hood as acetylene is flammable. The nitrile oxide is generated in situ as it is unstable and cannot be isolated.

  • Dissolve the crude oxime from Part A (1.0 eq) in anhydrous chloroform or DCM in a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N-Chlorosuccinimide (NCS, 1.05 eq) in the same solvent via the dropping funnel. Stir for 30 minutes at 0°C to form the intermediate hydroximoyl chloride.

  • Begin bubbling a gentle stream of acetylene gas through the solution.

  • Slowly add triethylamine (Et₃N, 1.1 eq) dropwise. The base will induce elimination to form the nitrile oxide, which is immediately trapped by the acetylene.

  • Allow the reaction to slowly warm to room temperature and stir overnight while maintaining a slow stream of acetylene.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with additional solvent (2x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for building diverse libraries of novel compounds. The bromine atom is the key to this utility, acting as a synthetic linchpin for derivatization.

Core Logic: The stable thiophene-isoxazole core provides a foundational pharmacophore, while the reactive bromine site allows for systematic modification to explore structure-activity relationships (SAR).

cluster_0 Synthetic Transformations cluster_1 Resulting Compound Classes A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling Reactions A->B C Suzuki Coupling (Boronic Acids) B->C D Sonogashira Coupling (Alkynes) B->D E Buchwald-Hartwig (Amines, Amides) B->E F Heck Coupling (Alkenes) B->F G Novel Aryl Derivatives C->G H Conjugated Systems D->H I Amine-Linked Analogues E->I J Styrenyl Derivatives F->J K Library of Novel Compounds for High-Throughput Screening G->K H->K I->K J->K L Potential Therapeutic Applications (e.g., Oncology, Inflammation) K->L

Caption: Logical workflow from core scaffold to potential applications.

  • Suzuki-Miyaura Coupling: Reaction with a wide variety of commercially available aryl or heteroaryl boronic acids can introduce diverse aromatic systems, enabling fine-tuning of electronic and steric properties to target specific protein binding pockets.[13][14]

  • Sonogashira Coupling: Introduction of terminal alkynes creates extended, rigid conjugated systems. These structures are often explored in the context of kinase inhibitors or as probes for biological imaging.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, linking various primary or secondary amines to the thiophene core. This is a powerful strategy for improving solubility and introducing hydrogen bond donors/acceptors to enhance target affinity.

  • Stille Coupling: Using organostannanes, this reaction provides another robust method for C-C bond formation, often with excellent functional group tolerance.[3]

The thiophene-isoxazole core itself has been investigated in the development of anti-cancer agents, suggesting that derivatives of this scaffold could be promising candidates for screening in oncology programs.[3][4][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

  • Safety: This compound is classified as a dangerous good for transportation and may be subject to additional shipping charges.[6] A full Safety Data Sheet (SDS) should be consulted before handling. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a chemical fume hood.

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[11] Recommended long-term storage is at -20°C, while short-term storage at -4°C is also acceptable.[9]

Conclusion

This compound is a well-defined chemical entity with significant potential as a foundational building block in discovery chemistry. Its structure, combining the privileged thiophene and isoxazole heterocycles with a synthetically versatile bromine handle, makes it an attractive starting point for the generation of compound libraries. The robust and plausible synthesis via 1,3-dipolar cycloaddition allows for its accessible production in a laboratory setting. For researchers and drug development professionals, this compound offers a reliable and efficient route to novel chemical matter poised for exploration in a wide range of therapeutic areas.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Bromo-5-(isoxazol-5-yl)thiophene. In the absence of directly published experimental spectra, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven protocols for acquiring this data are provided, emphasizing experimental design and data validation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in medicinal chemistry and materials science.

Introduction: The Structural and Functional Significance of this compound

The fusion of thiophene and isoxazole rings in a single molecular entity creates a scaffold of significant interest in drug discovery and materials science. Thiophene derivatives are known for a wide range of biological activities, while the isoxazole moiety is a key pharmacophore in numerous approved drugs. The specific compound, this compound (CAS Number: 138716-31-1), with the molecular formula C₇H₄BrNOS, presents a unique electronic and structural profile. The bromine atom at the 2-position of the thiophene ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.

Accurate and unambiguous structural elucidation is paramount for any further development of this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and elemental composition. This guide will delve into the predicted spectroscopic data for this compound and the methodologies to obtain and interpret it.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound when dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with four distinct signals in the aromatic region, corresponding to the four protons on the thiophene and isoxazole rings.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.40Doublet~ 1.9H-3 (Isoxazole)
~ 7.45Doublet~ 4.0H-4 (Thiophene)
~ 7.20Doublet~ 4.0H-3 (Thiophene)
~ 6.80Doublet~ 1.9H-4 (Isoxazole)
  • Causality of Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The protons on the isoxazole ring are expected to be distinct, with the H-3 proton being more deshielded due to its proximity to the electronegative nitrogen and oxygen atoms. The thiophene protons (H-3 and H-4) will exhibit a characteristic doublet-of-doublets pattern with a coupling constant of approximately 4.0 Hz, typical for vicinal coupling in a thiophene ring. The coupling between the isoxazole protons (H-3 and H-4) is expected to be smaller, around 1.9 Hz.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 168.0C-5 (Isoxazole)
~ 150.0C-3 (Isoxazole)
~ 145.0C-5 (Thiophene)
~ 131.0C-3 (Thiophene)
~ 125.0C-4 (Thiophene)
~ 115.0C-2 (Thiophene)
~ 102.0C-4 (Isoxazole)
  • Causality of Predictions: The carbon attached to the bromine atom (C-2 of thiophene) is expected to be significantly shielded compared to an unsubstituted thiophene. The carbons of the isoxazole ring will have characteristic shifts, with C-5 and C-3 being the most deshielded due to their proximity to the heteroatoms.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, a spectral width of at least 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of at least 200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Validation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

    • Integrate the ¹H signals to confirm the proton ratios.

    • Analyze the coupling patterns to establish the connectivity of the protons.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchingAromatic (Thiophene, Isoxazole)
~ 1600 - 1450C=C and C=N stretchingAromatic Rings
~ 1420 - 1380C-N stretchingIsoxazole Ring
~ 1250 - 1100C-O stretchingIsoxazole Ring
~ 850 - 750C-H out-of-plane bendingSubstituted Aromatic Rings
~ 700 - 600C-Br stretchingBromo-Thiophene
  • Causality of Predictions: The spectrum will be dominated by the characteristic vibrations of the thiophene and isoxazole rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically below 700 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup (FTIR Spectrometer):

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing and Validation:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data
m/z (predicted)IonComments
231/229[M]⁺Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).
150[M - Br]⁺Loss of a bromine radical.
123[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the isoxazole ring.
83[C₄H₃S]⁺Thiophene fragment.
  • Causality of Predictions: The most prominent feature in the mass spectrum will be the molecular ion peak exhibiting the characteristic isotopic signature of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units). The fragmentation pattern is predicted to involve the loss of the bromine atom, followed by fragmentation of the isoxazole ring.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Instrument Setup (GC-MS or Direct Inlet MS):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

  • Data Processing and Validation:

    • Identify the molecular ion peak and confirm the isotopic pattern for bromine.

    • Analyze the fragmentation pattern to gain further structural information.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualization of Molecular Structure and Workflow

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis High-Purity Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR-FTIR) Synthesis->IR MS Mass Spectrometry (EI-MS, HRMS) Synthesis->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

The spectroscopic characterization of this compound is essential for its use in further research and development. This guide provides a predictive framework for its NMR, IR, and MS spectra, grounded in the analysis of related compounds. The detailed experimental protocols offer a robust methodology for obtaining and validating this crucial data. As this molecule and its derivatives are explored for their potential applications, the foundational spectroscopic information outlined herein will be of significant value to the scientific community.

A Technical Guide to the Potential Biological Activity of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of distinct heterocyclic scaffolds into single molecular entities represents a powerful strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of derivatives based on the 2-bromo-5-(isoxazol-5-yl)thiophene core. Thiophene and isoxazole rings are privileged structures, each contributing unique physicochemical properties and a broad spectrum of biological activities to parent molecules.[1][2] Their hybridization, coupled with strategic halogenation, presents a promising avenue for developing potent anticancer, antimicrobial, and anti-inflammatory agents. This document synthesizes current knowledge, outlines key structure-activity relationships (SAR), provides detailed experimental protocols for in vitro evaluation, and discusses the mechanistic underpinnings of the observed biological effects. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for therapeutic innovation.

Introduction: The Rationale for Thiophene-Isoxazole Hybrids

The design of novel bioactive compounds often relies on the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in drug design, valued for its metabolic stability, lipophilicity, and ability to engage in various biological interactions.[1] Thiophene-containing drugs, such as the anticancer agent OSI-930, demonstrate the scaffold's clinical relevance.[3]

Similarly, the isoxazole ring, an azole with adjacent nitrogen and oxygen atoms, is a versatile building block in pharmaceuticals like the antibiotic Oxacillin and the anti-inflammatory Valdecoxib.[1][4] Its unique electronic properties and structural stability make it a frequent component in compounds with anticancer, antimicrobial, and anti-inflammatory activities.[4][5]

The hybridization of these two potent rings into a 5-(thiophen-2-yl)isoxazole core creates a molecule with significant therapeutic potential.[1][6] The addition of a bromine atom at the 2-position of the thiophene ring is a deliberate design choice. Halogens, particularly bromine, can enhance biological activity by increasing lipophilicity (improving membrane permeability), acting as a bioisostere for other groups, and forming halogen bonds with biological targets, thereby modulating binding affinity and selectivity.[7] This guide focuses on the potential of these this compound derivatives as a frontier for drug discovery.

Potential Therapeutic Applications & Mechanisms of Action

Based on extensive analysis of related thiophene and isoxazole derivatives, the this compound scaffold is predicted to exhibit significant activity in several key therapeutic areas.

Anticancer Activity

Thiophene-isoxazole hybrids have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549).[1][3] The primary mechanism often involves the induction of programmed cell death, or apoptosis.

Mechanism of Action: Apoptotic Induction Many thiophene derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway.[8] This process is characterized by the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, and -9), modulation of the Bax/Bcl-2 protein ratio to favor apoptosis, and subsequent DNA fragmentation, leading to cell death.[8][9] Studies on 5-(thiophen-2-yl)isoxazole derivatives have confirmed their ability to induce apoptosis in MCF-7 breast cancer cells, suggesting that derivatives of the bromo-substituted core would operate through a similar mechanism.[1]

G cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Derivative This compound Derivative Bax Bax Activation Derivative->Bax Promotes Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2 Bcl-2 Inhibition Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Putative mechanism of apoptosis induction by thiophene-isoxazole derivatives.

Structure-Activity Relationship (SAR): SAR studies on related compounds reveal critical insights. For 5-(thiophen-2-yl)isoxazoles, an unsubstituted thiophene ring and an electron-rich benzene ring on the isoxazole core enhance anticancer activity.[1] The presence of a halogen, such as bromine, on the thiophene ring is predicted to further modulate this activity by altering the electronic profile and lipophilicity of the molecule, potentially leading to enhanced potency.[7]

Quantitative Data Summary: Anticancer Activity

Compound ClassDerivative/SubstituentCell LineIC₅₀ (µM)Reference
Bis-Chalcone ThiopheneCompound 5aMCF-741.99 ± 7.64[3]
5-(Thiophen-2-yl)isoxazoleTTI-6 (Trimethoxyphenyl)MCF-71.91[1]
5-(Thiophen-2-yl)isoxazoleTTI-4 (Dimethoxyphenyl)MCF-72.63[1]
Amino-thiopheneCompound 15bA278012 ± 0.17[10]
Thiophene-SulfonamideCompound 9MCF-79.55[2][11]
Antimicrobial Activity

The combination of thiophene and isoxazole moieties is a known strategy for developing novel antimicrobial agents.[6] These hybrid molecules have shown efficacy against a spectrum of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[6][12]

Mechanism of Action: While the exact mechanisms can vary, many antimicrobial agents work by inhibiting essential bacterial processes. For instance, molecular docking studies suggest that some thiophene-based heterocycles can bind to and inhibit enzymes like D-alanine ligase, which is crucial for bacterial cell wall synthesis.[12] The disruption of this pathway leads to compromised cell integrity and bacterial death.

Quantitative Data Summary: Antimicrobial Activity

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Thiophene Schiff Base (S1)Staphylococcus aureus0.87 (µM/ml)[13]
Thiophene Schiff Base (S1)Escherichia coli0.87 (µM/ml)[13]
Spiro-indoline-oxadiazole (17)Clostridium difficile2 to 4[12]
Thiophene Derivative (7)Pseudomonas aeruginosaMore potent than gentamicin[14]
Anti-inflammatory Activity

Isoxazole derivatives are well-documented for their anti-inflammatory properties.[5][15][16] They can suppress inflammatory responses in various in vivo models, such as carrageenan-induced paw edema.[15][16]

Mechanism of Action: The anti-inflammatory effects of isoxazole derivatives are often linked to the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for producing prostaglandins and leukotrienes—potent inflammatory molecules.[5] Furthermore, certain compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][15] The MZO-2 compound, an isoxazole derivative, demonstrated potent inhibition of carrageenan-induced paw inflammation and inhibited the expression of caspases 3, 8, and 9 in Jurkat cells.[9][15]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols are provided as a guide for researchers.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[17]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Fig. 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (MHB). The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Future Perspectives and Drug Development

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. The existing data on related thiophene-isoxazole hybrids strongly suggest potent anticancer, antimicrobial, and anti-inflammatory activities. The strategic inclusion of a bromine atom offers a key point for SAR optimization, potentially enhancing potency and selectivity.

Future research should focus on:

  • Synthesis of a Focused Library: Synthesizing a series of derivatives with varied substitutions on both the thiophene and isoxazole rings to comprehensively map the SAR.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets for the most active compounds, for example, through kinase profiling or target-based screening.

  • ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Validation: Testing the most promising candidates in relevant animal models of cancer, infection, or inflammation to confirm their therapeutic potential.

Conclusion

Derivatives of this compound represent a compelling and underexplored area of medicinal chemistry. By leveraging the established biological activities of the individual thiophene and isoxazole cores, these hybrid molecules are primed for investigation as multifaceted therapeutic agents. The evidence points towards significant potential in oncology, infectious diseases, and inflammatory disorders. Through systematic synthesis, rigorous biological evaluation using the protocols outlined herein, and detailed mechanistic studies, this class of compounds could yield novel clinical candidates to address unmet medical needs.

References

An In-depth Technical Guide to the Discovery and History of Novel Thiophene-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into single molecular entities represents a powerful paradigm in modern drug discovery. This guide delves into the burgeoning field of novel thiophene-isoxazole compounds, a class of heterocyclic hybrids demonstrating significant therapeutic promise. We will explore the historical context that led to the investigation of these scaffolds, detail the key synthetic methodologies for their creation, and provide a comprehensive overview of their diverse biological activities, with a particular focus on their anticancer and antitubercular potential. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Union of Two Privileged Heterocycles

In the landscape of medicinal chemistry, both thiophene and isoxazole rings are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene ring and is a core component of numerous approved drugs.[3] Its discovery dates back to 1882 by Viktor Meyer, who identified it as a contaminant in benzene.[4] Thiophene derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is also a cornerstone in drug design. It is valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, as well as for its metabolic stability.[6] The fusion of these two distinct heterocyclic systems into a single molecule creates a novel chemical space with the potential for synergistic or unique biological effects. This guide will illuminate the discovery and development of these promising hybrid compounds.

Historical Perspective and Rationale for Development

While the individual histories of thiophene and isoxazole chemistry are extensive, the deliberate exploration of hybrid thiophene-isoxazole scaffolds is a more recent endeavor in medicinal chemistry. The rationale for their development is rooted in the principles of molecular hybridization, where the combination of two or more pharmacophores can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles.

Early investigations into compounds containing both thiophene and isoxazole moieties were often part of broader screenings of heterocyclic derivatives. However, the last two decades have seen a more focused effort to synthesize and evaluate these specific hybrids, driven by the continued search for novel therapeutic agents, particularly in oncology and infectious diseases. The publications cited in this guide largely represent this modern era of discovery, highlighting the growing interest in the unique therapeutic potential of this compound class.

Synthetic Strategies and Methodologies

The synthesis of novel thiophene-isoxazole compounds relies on a variety of established and innovative organic chemistry reactions. Below are representative protocols that illustrate common synthetic pathways.

Synthesis of Thiophene Precursors

A common strategy involves the initial construction of a substituted thiophene ring, which is then further elaborated to incorporate the isoxazole moiety. The Gewald reaction is a classic and versatile method for synthesizing 2-aminothiophenes. Another robust method involves the reaction of active methylene compounds with elemental sulfur.

Experimental Protocol: Synthesis of a Tetrahydrobenzo[b]thiophen-5-one Derivative [7]

This protocol describes the synthesis of a thiophene core that can be further modified.

  • A mixture of a 2-arylidencyclohexan-1,3-dione (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and elemental sulfur (1.2 mmol) in 1,4-dioxan (20 mL) is prepared.

  • Triethylamine (0.5 mL) is added to the mixture.

  • The reaction mixture is heated at reflux for 3-4 hours.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is washed with ethanol and then recrystallized from an appropriate solvent to yield the desired tetrahydrobenzo[b]thiophen-5-one derivative.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to deprotonate the active methylene compound, facilitating its reaction with elemental sulfur and subsequent cyclization. 1,4-dioxan is chosen as a solvent due to its relatively high boiling point and ability to dissolve the reactants.

Formation of the Isoxazole Ring

The isoxazole ring is typically constructed through the reaction of a hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. In the context of thiophene-isoxazole synthesis, a common precursor is a chalcone or a β-diketone bearing a thiophene substituent.

Experimental Protocol: Synthesis of a Thiophene-Substituted Isoxazole [8][9]

This protocol outlines a general approach for the synthesis of a 3-methyl-5-(thiophen-2-yl)isoxazole derivative.

  • To a solution of a thiophene-containing 1,3-dicarbonyl compound (e.g., 1-(thiophen-2-yl)butane-1,3-dione) (1 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • The reaction mixture is heated at reflux for 4-6 hours.

  • After cooling, the mixture is poured into ice-water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thiophene-isoxazole compound.

Causality Behind Experimental Choices: Sodium acetate acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine which then acts as the nucleophile. The 1,3-dicarbonyl compound provides the carbon backbone for the isoxazole ring.

G cluster_thiophene Thiophene Synthesis cluster_isoxazole Isoxazole Formation 2-Arylidencyclohexan-1,3-dione 2-Arylidencyclohexan-1,3-dione Thiophene Core Thiophene Core 2-Arylidencyclohexan-1,3-dione->Thiophene Core Malononitrile / Ethyl Cyanoacetate Malononitrile / Ethyl Cyanoacetate Malononitrile / Ethyl Cyanoacetate->Thiophene Core Elemental Sulfur Elemental Sulfur Elemental Sulfur->Thiophene Core Thiophene-Chalcone Thiophene-Chalcone Thiophene Core->Thiophene-Chalcone Further Modification Thiophene-Isoxazole Hybrid Thiophene-Isoxazole Hybrid Thiophene-Chalcone->Thiophene-Isoxazole Hybrid Hydroxylamine Hydroxylamine Hydroxylamine->Thiophene-Isoxazole Hybrid

General synthetic workflow for thiophene-isoxazole hybrids.

Biological Activities and Therapeutic Potential

Thiophene-isoxazole compounds have demonstrated a remarkable range of biological activities, positioning them as promising candidates for further therapeutic development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thiophene-isoxazole derivatives. These compounds have shown cytotoxicity against a variety of human cancer cell lines.

A study by Ghorab et al. reported a series of novel thiophenes bearing various biologically active moieties, including isoxazole.[6][8][9] Several of these compounds exhibited potent cytotoxic activity against the human breast cancer cell line (MCF7), with some showing higher potency than the standard drug doxorubicin.[6][8][9][10]

Another study detailed the synthesis of thiophene, thiazole, and isoxazole derivatives and their evaluation as antiproliferative agents and kinase inhibitors.[7] Certain compounds displayed significant cytotoxicity against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), MKN-45 (gastric carcinoma), U87MG (glioblastoma), SMMC-7721 (hepatocellular carcinoma), and H460 (large cell lung cancer) cell lines.[7]

Table 1: In Vitro Anticancer Activity of Selected Thiophene-Isoxazole and Related Derivatives

CompoundCell LineIC50 (µM)Reference
3c A5490.29[7]
5d A5490.68[7]
16c A5490.42[7]
Compound 6 MCF710.25[6][8][9]
Compound 7 MCF79.70[6][8][9]
Compound 9 MCF79.55[6][8][9]
Compound 13 MCF79.39[6][8][9]
Doxorubicin MCF732.00[6][8][9]

Mechanism of Action: Kinase Inhibition

The anticancer activity of some thiophene-isoxazole derivatives has been attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] For instance, potent compounds have been shown to inhibit tyrosine kinases such as c-Met, c-kit, FIT-3, VEGFR-2, EGFR, and PDGFR, as well as the serine/threonine kinase Pim-1.[7] The inhibition of these kinases disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Thiophene-Isoxazole Compound Thiophene-Isoxazole Compound Thiophene-Isoxazole Compound->Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Cell Proliferation, Survival, Angiogenesis

Kinase inhibition by thiophene-isoxazole compounds.
Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. A recent study identified a novel isoxazole-thiophene compound through screening of a chemical library against Mtb in a cholesterol-rich environment, which mimics the conditions within a host macrophage.[11]

This initial "hit" compound was then subjected to a medicinal chemistry campaign to explore its structure-activity relationships (SAR). Twenty-nine analogs were synthesized to improve potency and pharmacokinetic properties.[11]

Table 2: Activity and Pharmacokinetics of a Lead Antitubercular Thiophene-Isoxazole Compound [11]

CompoundIntramacrophage EC50 (µM)Oral Bioavailability (%) (20 mg/kg in mice)
P15 1.9658.0

The lead compound, P15, demonstrated excellent activity against Mtb within macrophages and possessed good oral bioavailability, making it a promising candidate for further preclinical development.[11] The study also suggested that these compounds may act by activating the bacterial adenylate cyclase Rv1625c/Cya, although the limited SAR observed in the initial campaign indicated that further optimization would be challenging.[11]

G Library Screening Library Screening Initial Hit Identification Initial Hit Identification Library Screening->Initial Hit Identification SAR Studies SAR Studies Initial Hit Identification->SAR Studies Synthesis of Analogs Synthesis of Analogs SAR Studies->Synthesis of Analogs In Vitro & In Vivo Testing In Vitro & In Vivo Testing Synthesis of Analogs->In Vitro & In Vivo Testing Lead Compound (P15) Lead Compound (P15) In Vitro & In Vivo Testing->Lead Compound (P15)

References

Solubility and stability of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Bromo-5-(isoxazol-5-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in experimental design, formulation development, and analytical method development.

Introduction

This compound, with the CAS Number 138716-31-1, is a substituted thiophene derivative featuring an isoxazole moiety. The presence of the thiophene ring, a common scaffold in many pharmaceutical agents, coupled with the isoxazole ring, known for its diverse biological activities, makes this compound a promising candidate for drug discovery programs. The bromine atom offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Understanding the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent or advanced material. Solubility impacts bioavailability, formulation, and the ease of handling in synthetic and analytical procedures. Stability, on the other hand, dictates storage conditions, shelf-life, and the degradation pathways that can lead to loss of efficacy or the formation of potentially toxic impurities.

This guide is structured to provide a deep dive into these two critical attributes. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provides detailed, actionable protocols for researchers to validate and expand upon the data presented.

Part 1: Solubility Profile of this compound

The solubility of a compound is a key determinant of its utility in various applications. For drug development, poor solubility can lead to low bioavailability and challenging formulation development. In synthetic chemistry, solubility dictates the choice of reaction media and purification strategies.

Theoretical Solubility Considerations

The molecular structure of this compound (Molecular Formula: C7H4BrNOS, Molecular Weight: 230.09 g/mol ) suggests a molecule with moderate polarity. The thiophene and isoxazole rings are aromatic and contribute to its lipophilic character. However, the presence of nitrogen and oxygen heteroatoms in the isoxazole ring, and the sulfur atom in the thiophene ring, introduce polar characteristics. The bromine atom further influences its solubility. Generally, thiophene derivatives are known to be soluble in organic solvents and insoluble in water[1].

Based on these structural features, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents such as dichloromethane (DCM) and chloroform. Its solubility is expected to be moderate in polar protic solvents like methanol and ethanol, and low in nonpolar solvents such as hexane.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient way to screen for suitable solvents. The following table provides a predicted qualitative solubility profile.

Solvent Predicted Solubility Rationale
WaterInsolubleThe molecule is predominantly lipophilic.
MethanolSparingly Soluble to SolubleThe polar protic nature of methanol can interact with the heteroatoms.
EthanolSparingly Soluble to SolubleSimilar to methanol, but slightly less polar.
AcetoneSolubleA polar aprotic solvent capable of dissolving moderately polar compounds.
Dichloromethane (DCM)SolubleA common solvent for organic compounds of moderate polarity.
Dimethyl Sulfoxide (DMSO)Freely SolubleA highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.
TolueneSparingly SolubleA nonpolar aromatic solvent, may show some solubility due to the aromatic nature of the compound.
HexaneInsolubleA nonpolar aliphatic solvent, unlikely to dissolve a moderately polar compound.
Quantitative Solubility Determination: Experimental Protocol

To obtain precise solubility data, a quantitative analysis is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (>95% purity)[2]

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Record the exact weight of the compound added.

    • Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Repeat for each solvent to be tested.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24-48 hours. This duration is generally sufficient to reach equilibrium solubility.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Analysis by HPLC:

    • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point[3].

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in mg/mL or mol/L.

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of a pharmaceutical compound is a critical attribute that affects its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are crucial for developing robust formulations and for regulatory submissions.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., acetonitrile/water).

  • Acidic Hydrolysis:

    • Treat the stock solution with 0.1 N HCl.

    • Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Basic Hydrolysis:

    • Treat the stock solution with 0.1 N NaOH.

    • Follow the same temperature and time point sampling as for acidic hydrolysis.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H2O2.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).

    • Expose a solution of the compound to the same thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

Sample Analysis:

All stressed samples should be analyzed by a stability-indicating HPLC method. The chromatograms should be examined for any new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated:

  • Hydrolysis of the Isoxazole Ring: Isoxazole rings can be susceptible to cleavage under acidic or basic conditions, potentially leading to the formation of a β-dicarbonyl compound.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, especially under oxidative stress.

  • Debromination: The bromo-substituent may be susceptible to reductive debromination or nucleophilic displacement under certain conditions.

  • Photodegradation: Aromatic and heteroaromatic systems can undergo various photochemical reactions, including ring cleavage, rearrangement, or dimerization.

The following diagram illustrates a potential degradation pathway under hydrolytic conditions.

G This compound This compound Intermediate_1 Protonated/Deprotonated Species This compound->Intermediate_1 Acid/Base Hydrolysis Degradation_Product β-Dicarbonyl Thiophene Derivative Intermediate_1->Degradation_Product Ring Opening

Caption: Potential hydrolytic degradation pathway of this compound.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the parent drug in the presence of its degradation products.

Experimental Protocol: HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or diode array detector (DAD)

Initial Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm), and collect full spectra using the PDA/DAD.

Method Development and Validation:

  • Method Development:

    • Inject a solution of the unstressed compound to determine its retention time.

    • Inject the stressed samples from the forced degradation study.

    • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.

    • The use of a PDA/DAD is crucial to assess peak purity and to identify the optimal detection wavelength.

  • Method Validation:

    • Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

      • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

      • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

      • Accuracy: The closeness of the test results obtained by the method to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the workflow for developing a stability-indicating HPLC method.

G cluster_0 Forced Degradation Acid Acid Forced Degradation Samples Forced Degradation Samples Acid->Forced Degradation Samples Base Base Base->Forced Degradation Samples Oxidative Oxidative Oxidative->Forced Degradation Samples Thermal Thermal Thermal->Forced Degradation Samples Photo Photo Photo->Forced Degradation Samples Method Development Method Development Forced Degradation Samples->Method Development Method Validation Method Validation Method Development->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis

References

Initial Screening of 2-Bromo-5-(isoxazol-5-yl)thiophene in Cancer Cell Lines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigating 2-Bromo-5-(isoxazol-5-yl)thiophene

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. Heterocyclic compounds, in particular, have historically formed the backbone of numerous successful chemotherapeutics. The compound of interest, this compound, is a synthetic small molecule that marries two privileged heterocyclic scaffolds: thiophene and isoxazole.

The thiophene ring and its derivatives are known to exhibit a wide array of biological activities, including anticancer properties.[1] Similarly, the isoxazole moiety is a cornerstone in medicinal chemistry, with many of its derivatives demonstrating significant potential in cancer therapy through various mechanisms such as the induction of apoptosis and inhibition of key signaling pathways.[2][3] The strategic combination of these two pharmacophores in this compound presents a compelling case for its investigation as a potential anticancer agent. This guide provides a comprehensive, technically detailed framework for the initial in vitro screening of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, stepwise progression from broad cytotoxicity screening to preliminary mechanistic insights, ensuring a robust and efficient evaluation.

Compound Acquisition and Preparation

For the purpose of initial screening, this compound (CAS 138716-31-1) can be procured from several commercial suppliers, including Key Organics, Santa Cruz Biotechnology, and Oakwood Chemical.[4][5][6] Upon receipt, it is imperative to verify the compound's identity and purity using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Preparation of Stock Solutions:

A 10 mM stock solution of this compound should be prepared in sterile, cell culture-grade dimethyl sulfoxide (DMSO). The stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light. The final concentration of DMSO in the cell culture medium during experiments should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Phase 1: Initial Cytotoxicity Screening

The primary objective of the initial screening is to assess the cytotoxic potential of this compound across a diverse panel of human cancer cell lines. The selection of cell lines should ideally represent various cancer types to identify potential tissue-specific activity. A non-cancerous cell line should be included as a control to assess for general cytotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 SRB Assay & Data Analysis cell_culture Culture selected cancer and non-cancerous cell lines cell_seeding Seed cells in 96-well plates at optimal density cell_culture->cell_seeding serial_dilution Prepare serial dilutions of this compound treatment Treat cells with a range of concentrations serial_dilution->treatment incubation Incubate for 72 hours treatment->incubation srb_assay Perform Sulforhodamine B (SRB) assay incubation->srb_assay read_absorbance Measure absorbance at 510 nm srb_assay->read_absorbance data_analysis Calculate % cell viability and determine IC50 values read_absorbance->data_analysis

Caption: Workflow for the initial cytotoxicity screening of this compound.

Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[7]

Materials:

  • 96-well flat-bottom microplates

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[8]

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[8][10]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8][10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT116Colon Carcinoma8.9
U-87 MGGlioblastoma25.1
PC-3Prostate Cancer7.5
HEK293Normal Human Embryonic Kidney> 100

Phase 2: Preliminary Mechanistic Studies

For cell lines that exhibit significant sensitivity to this compound (e.g., IC50 < 10 µM), the next logical step is to investigate the underlying mechanism of cell death. The two primary assays for this phase are the evaluation of apoptosis and cell cycle distribution.

Protocol: Caspase-3/7 Activity Assay

Activated caspases are key mediators of apoptosis. This assay measures the activity of effector caspases 3 and 7.

Materials:

  • Sensitive cancer cell line(s)

  • White or black 96-well clear-bottom microplates

  • Complete cell culture medium

  • This compound

  • Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[11]

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.[11]

  • Lysis and Substrate Cleavage: Add the prepared caspase-3/7 reagent to each well. This reagent typically contains a profluorescent substrate and a buffer that lyses the cells.[11]

  • Incubation: Incubate the plate at room temperature, protected from light, for the time recommended in the kit protocol (e.g., 30 minutes to a few hours).[12]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for rhodamine 110-based substrates).[11][12]

  • Data Analysis: Normalize the fluorescence signal to the number of cells (if necessary) and compare the caspase activity in treated cells to that in control cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Sensitive cancer cell line(s)

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways for Further Investigation

Based on the known biological activities of thiophene and isoxazole derivatives, this compound may exert its anticancer effects through various signaling pathways.[1][2] Further mechanistic studies could explore the following:

  • Induction of Apoptosis: Beyond caspase activation, investigating the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways would be crucial. This could involve assessing changes in the expression of Bcl-2 family proteins, mitochondrial membrane potential, and cytochrome c release.

  • Kinase Inhibition: Many thiophene-containing compounds are known to be kinase inhibitors.[13] Screening for the inhibitory activity of this compound against a panel of cancer-related kinases could reveal specific molecular targets.

  • ERα Inhibition: Given that 5-(thiophen-2-yl)isoxazoles have been shown to target the estrogen receptor alpha (ERα), this would be a particularly relevant pathway to investigate, especially in ER-positive breast cancer cell lines like MCF-7.[1]

G cluster_0 Potential Molecular Targets cluster_1 Cellular Effects cluster_2 Downstream Consequences compound This compound kinases Kinases (e.g., c-Met, Pim-1) compound->kinases er_alpha Estrogen Receptor α (ERα) compound->er_alpha tubulin Tubulin compound->tubulin apoptosis Induction of Apoptosis (Caspase activation, Bcl-2 family modulation) kinases->apoptosis inhibition_proliferation Inhibition of Cell Proliferation er_alpha->inhibition_proliferation cell_cycle_arrest Cell Cycle Arrest (e.g., at G2/M phase) tubulin->cell_cycle_arrest cell_death Cancer Cell Death apoptosis->cell_death cell_cycle_arrest->inhibition_proliferation inhibition_proliferation->cell_death

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene-Isoxazole Scaffolds

The convergence of thiophene and isoxazole rings within a single molecular framework creates a scaffold of significant interest in medicinal chemistry and materials science. Thiophene derivatives are well-regarded for their diverse pharmacological activities, while isoxazoles are known to be versatile pharmacophores present in numerous approved drugs.[1] The title compound, 2-bromo-5-(isoxazol-5-yl)thiophene, serves as a crucial intermediate, offering a reactive handle (the bromine atom) for further molecular elaboration through various cross-coupling reactions. This allows for the systematic exploration of chemical space around this privileged heterocyclic core, aiding in the discovery of novel therapeutic agents and functional organic materials.[2]

This document provides a comprehensive guide to the synthesis of this compound derivatives via palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3] The synthesis of this compound derivatives typically proceeds via a Suzuki-Miyaura or Stille coupling reaction. Both reactions follow a similar catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide, in this case, 2,5-dibromothiophene, to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[3][6]

  • Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium(II) center. For a Suzuki-Miyaura coupling, this would be an isoxazole-containing organoboron compound (e.g., a boronic acid or ester).[6] For a Stille coupling, an organotin reagent (e.g., an isoxazolylstannane) would be used.[7][8] This step results in a new palladium(II) complex bearing both the thiophene and isoxazole moieties.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium(II) complex. This step forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition 2,5-Dibromothiophene Pd(II) Complex (Thiophene) Pd(II) Complex (Thiophene) Oxidative Addition->Pd(II) Complex (Thiophene) Transmetalation Transmetalation Pd(II) Complex (Thiophene)->Transmetalation Isoxazole-Boronic Acid/Ester Pd(II) Complex (Thiophene-Isoxazole) Pd(II) Complex (Thiophene-Isoxazole) Transmetalation->Pd(II) Complex (Thiophene-Isoxazole) Reductive Elimination Reductive Elimination Pd(II) Complex (Thiophene-Isoxazole)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Product This compound Reductive Elimination->Product

Figure 1: Generalized Palladium Catalytic Cycle.

Experimental Protocols

The following protocols are designed to be robust starting points for the synthesis of this compound derivatives. Optimization may be necessary depending on the specific substrates and desired scale.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is often preferred due to the generally lower toxicity and higher stability of organoboron reagents compared to organostannanes.[9][10]

Materials:

  • 2,5-Dibromothiophene[2][11]

  • Isoxazole-5-boronic acid pinacol ester[12][13]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][14]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[14]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Flame-dried round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask, add 2,5-dibromothiophene (1.0 equiv), isoxazole-5-boronic acid pinacol ester (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired this compound.

Protocol 2: Stille Coupling

Materials:

  • 2,5-Dibromothiophene

  • 5-(Tributylstannyl)isoxazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene or DMF

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk flask, dissolve 2,5-dibromothiophene (1.0 equiv) and 5-(tributylstannyl)isoxazole (1.1 equiv) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be purified directly by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The choice between Suzuki-Miyaura and Stille coupling can depend on several factors. The following table provides a general comparison to aid in methodology selection.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acid, pinacol ester)Organostannane (e.g., tributyltin derivative)
Byproducts Generally non-toxic boratesToxic organotin compounds
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄)Typically neutral, base-free
Functional Group Tolerance Good, but can be sensitive to strongly basic conditionsExcellent, very broad functional group tolerance
Reagent Availability A wide variety of boronic acids are commercially available[12][13]Organostannanes often require separate synthesis
Workup & Purification Generally straightforwardCan be complicated by the removal of tin byproducts

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_prep Starting Material Preparation cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_workup Workup and Purification 2,5-Dibromothiophene 2,5-Dibromothiophene Reaction Setup Combine Reactants, Catalyst, Base (if needed), and Solvent 2,5-Dibromothiophene->Reaction Setup Isoxazole Boronic Ester Isoxazole Boronic Acid/Ester or Stannane Isoxazole Boronic Ester->Reaction Setup Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction Setup->Inert Atmosphere Heating Heat to Reaction Temperature Inert Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Workup and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product This compound Purification->Final Product

References

The Strategic Application of 2-Bromo-5-(isoxazol-5-yl)thiophene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the thiophene-isoxazole motif has emerged as a particularly fruitful architectural element. This guide focuses on a key exemplar of this class: 2-Bromo-5-(isoxazol-5-yl)thiophene . This molecule serves as a versatile and strategically functionalized intermediate, enabling access to a diverse range of compounds with significant therapeutic potential. The inherent electronic properties of the electron-rich thiophene ring, coupled with the hydrogen bonding capabilities and metabolic stability often conferred by the isoxazole moiety, create a synergistic pairing for interaction with various biological targets.[1][2] The bromine atom at the 2-position of the thiophene ring provides a crucial handle for late-stage functionalization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed application notes and robust experimental protocols for its synthesis and derivatization.

Core Synthesis and Strategic Functionalization

The utility of this compound as a building block is predicated on its efficient synthesis and the chemoselectivity of its subsequent reactions. While commercially available from several suppliers, understanding its synthesis provides valuable insights into potential impurities and scale-up strategies.[3][4]

A plausible and efficient synthetic route commences with the readily available 2,5-dibromothiophene. This approach allows for the selective introduction of the isoxazole ring, followed by the versatile functionalization of the remaining bromo-substituent.

Proposed Synthesis of this compound

A likely synthetic strategy involves a Stille or Suzuki coupling of 2,5-dibromothiophene with an appropriate isoxazole-containing organometallic reagent. Alternatively, a more classical approach could involve the acylation of 2-bromothiophene, followed by condensation with hydroxylamine and subsequent cyclization to form the isoxazole ring.

Protocol 1: Synthesis of 2,5-Dibromothiophene (Precursor)

This protocol is adapted from established procedures for the bromination of thiophene.[5]

Objective: To synthesize 2,5-dibromothiophene as a key precursor.

Materials:

  • Thiophene

  • Bromine

  • Benzene (or a suitable alternative solvent)

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a well-ventilated fume hood, carefully add 950 g of bromine to a mixture of 297 g of thiophene in an equal volume of benzene. The addition should be controlled to prevent the escape of bromine vapor.

  • Allow the reaction to proceed until the evolution of hydrogen bromide gas subsides.

  • Add 700 mL of ethanol and 250 g of sodium hydroxide to the reaction mixture.

  • Heat the mixture under reflux for 16 hours.

  • After cooling, dilute the mixture with water and separate the organic layer.

  • Purify the crude product by fractional distillation to yield 2,5-dibromothiophene (boiling point: 200-210 °C).

Causality: The use of two equivalents of bromine in a non-polar solvent allows for the selective di-bromination of the electron-rich thiophene ring at the highly reactive 2 and 5 positions. The subsequent treatment with sodium hydroxide in ethanol is to neutralize the generated HBr and facilitate the work-up.

The subsequent introduction of the isoxazole moiety would likely proceed via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.

Key Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold is primed for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. The Suzuki-Miyaura coupling is particularly noteworthy for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6][7]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of bromo-thiophenes.[6][8][9]

Objective: To couple this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware and purification equipment

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the thiophene. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the active catalyst. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound Arylboronic Acid Base Inert Purge with Inert Gas (Ar/N2) Start->Inert Add_Cat Add Pd Catalyst & Ligand Inert->Add_Cat Add_Solv Add Anhydrous Solvent Add_Cat->Add_Solv Heat Heat and Stir (80-110 °C) Add_Solv->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End SAR_Anticancer cluster_applications Potential Therapeutic Targets cluster_sar Structure-Activity Relationships Core This compound Versatile Scaffold ERa ERα (Breast Cancer) Core:f1->ERa Proven Application Kinases Kinase Inhibitors Core:f1->Kinases High Potential GPCRs GPCR Modulators Core:f1->GPCRs Exploratory Thiophene_5 Modifications at Thiophene-5 via Suzuki coupling allow for SAR exploration Core:f0->Thiophene_5 Thiophene Unsubstituted thiophene enhances activity ERa->Thiophene Isoxazole_3 Electron-rich groups at Isoxazole-3 increase potency ERa->Isoxazole_3

References

Application Notes and Protocols: 2-Bromo-5-(isoxazol-5-yl)thiophene as a Versatile Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of high-performance organic electronic materials has identified donor-acceptor (D-A) copolymers as a cornerstone for innovation in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document provides a comprehensive technical guide on the application of 2-Bromo-5-(isoxazol-5-yl)thiophene, a novel heterocyclic building block, in the synthesis of advanced organic semiconductors. We will explore its intrinsic properties, detailed synthetic protocols for polymerization, characterization methodologies, and its prospective performance in electronic devices. The strategic combination of the electron-rich thiophene moiety with the electron-deficient isoxazole ring offers a unique platform to fine-tune the electronic and optical properties of the resulting conjugated polymers, paving the way for next-generation organic electronics.

Introduction: The Thiophene-Isoxazole Advantage in Organic Electronics

Thiophene-based conjugated polymers have long been celebrated for their excellent charge transport properties and environmental stability.[1][2] The introduction of an electron-accepting unit into the polymer backbone, creating a D-A architecture, is a proven strategy to lower the bandgap and modulate the frontier molecular orbital (HOMO/LUMO) energy levels.[3][4] The isoxazole moiety, a five-membered heterocycle containing both nitrogen and oxygen, serves as a potent electron-withdrawing group. Its integration with a thiophene donor offers several key advantages:

  • Tunable Energetics: The isoxazole unit effectively lowers the LUMO level of the resulting polymer, which can enhance electron injection/acceptance and improve the open-circuit voltage (Voc) in OPVs.[5]

  • Enhanced Intermolecular Interactions: The polar nature of the isoxazole ring can promote favorable intermolecular interactions, potentially leading to improved molecular packing and higher charge carrier mobility.

  • Chemical Versatility: The synthetic accessibility of isoxazoles through 1,3-dipolar cycloaddition reactions allows for a wide range of derivatives to be synthesized, offering fine control over the electronic properties of the final polymer.[6][7][8]

This guide will focus on leveraging this compound as a key monomer in the synthesis of such advanced semiconductor materials.

Physicochemical Properties of the Building Block

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 138716-31-1[9][10]
Molecular Formula C₇H₄BrNOS[9]
Molecular Weight 230.09 g/mol [9]
Appearance Solid
Purity >95% (commercially available)[10]

Synthesis of the this compound Monomer

While commercially available, understanding the synthesis of the monomer is crucial for derivatization and optimization. A plausible and widely adopted method for isoxazole ring formation is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][11][12]

Caption: Plausible synthetic workflow for this compound.

Protocol 3.1: Synthesis of 2-Bromo-5-ethynylthiophene (Intermediate)

This protocol is based on established Sonogashira coupling and desilylation procedures.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous THF and triethylamine (TEA). Degas the solution with argon for 20 minutes.

  • Addition of Alkyne: Add ethynyltrimethylsilane (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Quench the reaction with aqueous NH₄Cl, extract with diethyl ether, and dry the organic layer over MgSO₄. Purify by column chromatography to obtain 2-bromo-5-((trimethylsilyl)ethynyl)thiophene.

  • Desilylation: Dissolve the silylated intermediate in methanol and add K₂CO₃ (2.0 eq). Stir at room temperature for 2 hours.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-bromo-5-ethynylthiophene.

Protocol 3.2: 1,3-Dipolar Cycloaddition

This protocol outlines the final cycloaddition step.

  • Reaction Setup: Dissolve 2-bromo-5-ethynylthiophene (1.0 eq) and a suitable hydroximoyl chloride (1.1 eq) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and slowly add triethylamine (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Filter the triethylammonium chloride salt and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Polymerization Methodologies for Semiconductor Synthesis

The bromine atom on the thiophene ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of conjugated polymers. Suzuki and Stille polymerizations are the most common and effective methods.

Caption: General schemes for Suzuki and Stille polymerization.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling Polymerization

This protocol is a representative procedure for synthesizing a D-A copolymer.[13][14][15][16][17]

  • Reactant Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq) and a diborylated comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.

  • Degassing: Thoroughly degas the mixture by bubbling argon through it for at least 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) under an argon atmosphere for 24-72 hours.

  • Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

Protocol 4.2: Stille Cross-Coupling Polymerization

The Stille coupling offers an alternative route, often providing good control over molecular weight.[18][19]

  • Reactant Preparation: In a Schlenk flask, dissolve this compound (1.0 eq) and a distannylated comonomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (1.0 eq) in an anhydrous, degassed solvent like toluene or chlorobenzene.

  • Catalyst: Add a palladium catalyst, for instance, Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ (catalyst loading typically 1-3 mol%).

  • Degassing: Ensure the reaction mixture is thoroughly deoxygenated.

  • Reaction: Heat the mixture to 100-120 °C under argon for 24-48 hours.

  • Purification: Precipitate the polymer in methanol. The purification process is similar to that for Suzuki polymerization, involving filtration and Soxhlet extraction.

Characterization of Thiophene-Isoxazole Copolymers

A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

TechniqueInformation ObtainedRepresentative Data
¹H NMR Confirmation of polymer structure, regioregularity.Broadened peaks in the aromatic region, consistent with a polymeric structure.[20][21]
GPC Molecular weight (Mn, Mw) and polydispersity index (PDI).Mn in the range of 10-50 kDa, PDI between 1.5-2.5.
UV-Vis Spectroscopy Optical bandgap (Egopt), absorption spectrum.Broad absorption in the visible region with a low energy onset, indicating a D-A character.[21][22]
Cyclic Voltammetry (CV) HOMO and LUMO energy levels, electrochemical bandgap (Egec).Reversible p-doping (oxidation) and potentially n-doping (reduction) waves.[22][23][24]
TGA/DSC Thermal stability and phase transitions.High decomposition temperatures (>300 °C) are desirable for device stability.[22][25]
Expected Electronic Properties

Based on analogous thiophene-azole copolymers, the incorporation of the isoxazole unit is expected to result in deep HOMO levels, which is beneficial for air stability and achieving a high open-circuit voltage in OPVs.

Polymer System (Representative)HOMO (eV)LUMO (eV)Bandgap (eV)Reference
Thiophene-Benzothiadiazole Copolymer-5.18 to -5.60-3.25 to -3.53~1.63 - 1.93[22]
Thiophene-Thiadiazoloquinoxaline Copolymer(Calculated)(Calculated)~1.37[4]
Carbazole-Thiophene-Benzothiadiazole~ -5.45-~1.78[25]

Note: These values are for analogous systems and serve as an estimation. The actual values for polymers derived from this compound will need to be determined experimentally.

Application in Organic Electronic Devices

The synthesized thiophene-isoxazole copolymers are prime candidates for the active layer in OFETs and as the donor material in bulk heterojunction (BHJ) OPVs.

Organic Field-Effect Transistors (OFETs)

Caption: Typical fabrication workflow for a bottom-gate, top-contact OFET.

Protocol 6.1.1: OFET Fabrication [26][27][28]

  • Substrate Preparation: Use heavily n-doped Si wafers with a thermally grown SiO₂ layer as the gate dielectric. Clean the substrates ultrasonically in acetone and isopropanol.

  • Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.

  • Active Layer Deposition: Dissolve the thiophene-isoxazole copolymer in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coat it onto the treated substrate.

  • Annealing: Anneal the film at an optimized temperature (typically 100-200 °C) to improve crystallinity and morphology.

  • Electrode Deposition: Thermally evaporate the source and drain electrodes (e.g., gold) through a shadow mask.

  • Characterization: Measure the transfer and output characteristics in a probe station to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Organic Photovoltaics (OPVs)

In OPVs, the thiophene-isoxazole copolymer would act as the electron donor, blended with an electron acceptor like a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor.

Protocol 6.2.1: OPV Fabrication [29][30]

  • Substrate and Electrode: Start with patterned indium tin oxide (ITO) coated glass substrates.

  • Hole Transport Layer (HTL): Deposit a layer of PEDOT:PSS via spin-coating.

  • Active Layer: Prepare a blend solution of the thiophene-isoxazole polymer and an electron acceptor in a solvent like chlorobenzene. Spin-coat this blend on top of the HTL.

  • Cathode: Deposit a low work function metal (e.g., Ca/Al or LiF/Al) as the cathode via thermal evaporation.

  • Encapsulation and Characterization: Encapsulate the device and measure its current-voltage characteristics under simulated solar illumination to determine the power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of high-performance D-A conjugated polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore this new class of materials. The ability to systematically tune the electronic properties through the strategic combination of the thiophene donor and isoxazole acceptor moieties opens up exciting possibilities for achieving higher efficiencies and stability in organic electronic devices. Future work should focus on the synthesis of a variety of copolymers using this building block and a thorough investigation of their performance in OFETs and OPVs to establish clear structure-property relationships.

References

In vitro evaluation of 2-Bromo-5-(isoxazol-5-yl)thiophene derivatives against breast cancer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives Against Breast Cancer

Introduction: The Therapeutic Potential of Thiophene-Isoxazole Scaffolds

Breast cancer remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with improved efficacy and selectivity.[1] Heterocyclic compounds, particularly those containing thiophene and isoxazole rings, have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[2][3][4] The thiophene-isoxazole scaffold, specifically, serves as a promising pharmacophore for developing new anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key cell cycle regulators, and interaction with critical signaling pathways that are often dysregulated in cancer.[1][5]

This application note provides a comprehensive set of protocols for the initial in vitro evaluation of novel this compound derivatives against breast cancer cell lines. The methodologies are designed to first screen for cytotoxic activity and then to elucidate the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest. By following this structured workflow, researchers can effectively characterize the anticancer potential of these novel compounds.

Experimental Workflow: A Multi-Faceted Approach

A robust preclinical evaluation follows a logical progression from broad screening to detailed mechanistic investigation. This guide is structured to mirror that process, ensuring that resources are focused on the most promising compounds. The workflow begins with determining the cytotoxic potency of the derivatives and proceeds to dissect the cellular responses to treatment.

G Figure 1. Experimental Workflow Diagram cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Data Interpretation A Compound Synthesis & Solubilization C Cell Viability Assay (MTT / XTT) A->C B Cell Culture (e.g., MCF-7, MDA-MB-231) B->C D Determine IC50 Values C->D Data Analysis E Apoptosis Assay (Annexin V / PI Staining) D->E Select Lead Compound(s) F Cell Cycle Analysis (PI Staining) D->F G Western Blot Analysis (Apoptosis & Cell Cycle Markers) E->G H Synthesize Data & Propose Mechanism of Action E->H F->G F->H G->H

Caption: Figure 1. A structured workflow for evaluating thiophene derivatives.

Phase 1: Primary Screening for Cytotoxic Activity

The initial step is to determine the concentration-dependent effect of the thiophene derivatives on the viability of breast cancer cells. This is crucial for identifying lead compounds and establishing the effective concentration range for subsequent mechanistic studies.

Protocol 1: Cell Viability Assessment using MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[6]

Materials:

  • Breast cancer cell lines (e.g., MCF-7 for ER-positive, MDA-MB-231 for triple-negative)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound derivatives, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Compound IDBreast Cancer Cell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-748e.g., 5.2
Derivative 1MDA-MB-23148e.g., 8.9
Derivative 2MCF-748e.g., 12.4
Derivative 2MDA-MB-23148e.g., 15.1
Doxorubicin (Control)MCF-748e.g., 0.8
Doxorubicin (Control)MDA-MB-23148e.g., 1.2
Caption: Table 1. Example data presentation for IC50 values.

Phase 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant cytotoxicity, the next critical step is to determine how it kills the cancer cells. The two primary modes of cell death are apoptosis and necrosis. Inducing apoptosis is a highly desirable trait for an anticancer drug.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost, where it intercalates with DNA.[10] This dual staining allows for the quantification of different cell populations.[11]

Materials:

  • Breast cancer cells

  • 6-well plates

  • Thiophene derivative at 1x and 2x its IC50 concentration

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the thiophene derivative (vehicle, 1x IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant (medium), then wash the well with PBS, and finally trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.[10]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. At least 10,000 events should be acquired per sample.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[12] This protocol uses PI to stain the DNA of fixed and permeabilized cells. Because PI binds stoichiometrically to DNA, the intensity of its fluorescence is directly proportional to the amount of DNA in a cell.[13] Flow cytometry can then distinguish between cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest. A "sub-G1" peak is also indicative of apoptotic cells with fragmented DNA.[13]

Materials:

  • Breast cancer cells and treatment reagents (as above)

  • Cold 70% Ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay (Protocol 2, steps 1-2).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[14][15]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical for degrading RNA to ensure that only DNA is stained.[13] Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the red fluorescence of PI.[16]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Phase 3: Validating Molecular Targets

After identifying a cellular mechanism (e.g., apoptosis, G2/M arrest), Western blotting can be used to investigate changes in the expression levels of key regulatory proteins involved in these processes. This provides molecular evidence to support the phenotypic observations.

Hypothesized Signaling Pathway for Apoptosis Induction

Many chemotherapeutic agents induce apoptosis via the intrinsic (mitochondrial) pathway. A plausible mechanism for a novel thiophene-isoxazole derivative is the disruption of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.

G Figure 2. Hypothesized Apoptotic Pathway Compound Thiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes MOMP* CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Legend *MOMP: Mitochondrial Outer Membrane Permeabilization

Caption: Figure 2. A potential mechanism for apoptosis induction.

Protocol 4: Western Blotting for Apoptosis and Cell Cycle Markers

Scientific Rationale: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By examining key proteins, we can confirm the activation of apoptotic pathways and identify the molecular basis of cell cycle arrest. Important markers include cleaved Caspase-3 and cleaved PARP (hallmarks of apoptosis), Bcl-2 (an anti-apoptotic protein), and Cyclin D1/B1 (cell cycle regulators).[17][18][19][20]

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-PARP, anti-Bcl-2, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control to normalize the data.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Compare the expression of target proteins in treated samples to the vehicle control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro characterization of this compound derivatives as potential anti-breast cancer agents. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds and build a strong foundation for further preclinical development, including in vivo animal studies and advanced molecular target identification.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the purification of 2-Bromo-5-(isoxazol-5-yl)thiophene using column chromatography. We will move beyond rote steps to explore the underlying chemical principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Part 1: Frequently Asked Questions & Pre-Chromatography Strategy

Effective purification begins before the sample ever touches the stationary phase. This section addresses the critical preparatory questions that dictate the success of the separation.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A: The structure of this compound presents several features that must be considered. As a heterocyclic compound, it contains nitrogen and sulfur atoms whose lone pairs of electrons can form strong hydrogen bonds with the acidic silanol (Si-O-H) groups on the surface of standard silica gel[1]. This interaction can lead to significant peak tailing and, in some cases, irreversible adsorption[1]. The presence of the electronegative bromine and the polar isoxazole ring contributes to its overall moderate polarity.

Q2: My compound is streaking or showing significant tailing on the TLC plate, even with ethyl acetate/hexane mixtures. What's happening and how do I fix it?

A: This is a classic sign of strong, non-ideal interactions between your basic heterocyclic compound and the acidic silica surface[1][2]. The streaking indicates that the compound is being retained too strongly and eluting unevenly.

  • Causality: The acidic silanol groups on the silica are protonating the nitrogen on the isoxazole ring, causing a powerful ionic interaction that the eluent cannot effectively overcome.

  • Solution: To resolve this, you must neutralize these acidic sites. Add a small amount of a basic modifier to your eluent system. A common and effective choice is triethylamine (TEA), typically at a concentration of 1-3%[1]. This will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: How do I select the optimal solvent system for the column?

A: The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate. This range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes.

  • Methodology: Use Thin-Layer Chromatography (TLC) to screen various solvent systems[2]. Start with a non-polar solvent like hexane or heptane and gradually increase the concentration of a more polar solvent like ethyl acetate or dichloromethane (DCM). If tailing is observed, add 1% TEA to the solvent mixture and re-run the TLC. A systematic approach is key to finding the right balance.

Solvent System Component Purpose Typical Starting Ratios (v/v)
Hexane or HeptaneNon-polar base eluent9:1, 4:1, 2:1 (Hexane:Ethyl Acetate)
Ethyl Acetate or DCMPolar modifier to increase elution strengthSee above
Triethylamine (TEA)Basic additive to suppress tailingAdd 1% to the final chosen system

Q4: I'm concerned my compound might decompose on the silica gel. Is this likely and how can I check?

A: Acid-sensitive compounds can indeed degrade on standard silica gel[1][3]. Given the heterocyclic nature of this compound, this is a valid concern.

  • Stability Test (2D TLC): Spot your crude sample on a TLC plate. Run the plate in a suitable solvent system. After running, remove the plate, dry it completely, and then turn it 90 degrees. Run the plate again in the same solvent system. If the compound is stable, the spot will simply move diagonally up the plate. If it is decomposing, you will see new spots appearing along the second elution path, indicating degradation products[3].

  • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel[3][4].

Part 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol for the column chromatography purification.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Slurry (Silica + Eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry Method) Pack->Load Elute 5. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A standard workflow for purification by column chromatography.

Step-by-Step Methodology
  • Column Preparation (Wet/Slurry Packing):

    • In a beaker, prepare a slurry of silica gel in your chosen starting eluent. Use approximately 30-50g of silica for every 1g of crude material, depending on the difficulty of the separation.

    • With the stopcock closed, pour the slurry into the column.

    • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock and allow some solvent to drain until it is just above the top of the silica bed, ensuring the bed does not run dry.

  • Sample Loading:

    • Wet Loading (Recommended for this compound if soluble): Dissolve the crude this compound in the minimum possible amount of the eluent (or a slightly more polar solvent like DCM if necessary)[5]. Using a pipette, carefully add the solution to the top of the silica bed.

    • Dry Loading (If solubility is low): Dissolve the crude product in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your compound) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column[5].

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sample band.

    • Begin collecting fractions. Start with the solvent system determined by your TLC analysis (isocratic elution).

    • If separation is difficult or other compounds are slow-moving, you may switch to a gradient elution by gradually increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Systematically spot the collected fractions onto TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a logical framework for diagnosing and solving common problems.

Troubleshooting Decision Tree

G Start Problem Observed P1 Poor Separation? Start->P1 P2 Peak Tailing? P1->P2 No S1a Use a shallower gradient or isocratic elution P1->S1a Yes S1b Use a longer column for more theoretical plates P1->S1b Yes P3 No Elution? P2->P3 No S2 Add 1-3% Triethylamine (TEA) to the mobile phase P2->S2 Yes P4 Low Recovery? P3->P4 No S3a Increase eluent polarity P3->S3a Yes S3b Check sample solubility in eluent P3->S3b Yes S4a Test for decomposition (2D TLC) P4->S4a Yes S4b Consider irreversible adsorption. Use deactivated silica or alumina P4->S4b Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Problem Potential Cause Recommended Solution(s)
Poor Separation Eluent polarity is too high, causing co-elution. Column is too short.Decrease the polarity of the eluent or use a shallower gradient. Use a longer, narrower column to increase separation efficiency[4].
Product Streaks/Tails Strong interaction between the basic nitrogen of the isoxazole and acidic silica gel.Add a basic modifier like 1-3% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica[1][4].
Compound Does Not Elute Eluent polarity is too low. The compound has irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, it may be stuck. In future runs, use a deactivated stationary phase like neutral alumina[1][3].
Low Mass Recovery The compound may be degrading on the acidic silica gel.Perform a 2D TLC test to check for stability[3]. If decomposition is confirmed, switch to a neutral stationary phase (alumina) or use silica that has been deactivated with a base[4].
Column Cracks/Channels Improper packing or heat generated from high solvent flow/exothermic interactions.Ensure the column is packed uniformly as a slurry. Avoid running the column too fast.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for 2-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Suzuki coupling of 2-bromothiophene derivatives, offering explanations and actionable solutions.

Question: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?

Answer:

Low or no yield in the Suzuki coupling of 2-bromothiophene derivatives can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a common issue.

    • Reasoning: The active Pd(0) species can be sensitive to air, leading to the formation of palladium black, an inactive form of the catalyst.[1] Impurities in substrates or solvents can also poison the catalyst.

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvents and purge the reaction vessel with an inert gas like argon or nitrogen before adding the catalyst.[2]

      • Use High-Purity Reagents: Utilize fresh, high-quality palladium catalysts and ensure the purity of your 2-bromothiophene derivative and boronic acid.[2]

  • Inefficient Oxidative Addition: This is the first and often rate-limiting step of the catalytic cycle.

    • Reasoning: The electron-rich nature of the thiophene ring, especially with electron-donating substituents, can slow down the oxidative addition of the palladium catalyst to the C-Br bond.[1]

    • Solution:

      • Ligand Choice is Critical: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[1][3] These ligands are known to accelerate the oxidative addition of challenging substrates.[3][4]

  • Protodeboronation of the Boronic Acid: This side reaction consumes your boronic acid, leading to reduced product formation.[5]

    • Reasoning: The boronic acid can react with water or other protic sources in the reaction mixture, replacing the boron group with a hydrogen atom.[1][5] This process is often base-catalyzed.[6]

    • Solution:

      • Use Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable and less prone to protodeboronation.[2][5]

      • Optimize Base and Conditions: A "slow release" strategy for the boronic acid, sometimes achieved with specific reagents like MIDA boronates, can minimize its concentration and reduce side reactions.[5][7]

  • Inappropriate Base or Solvent System: The choice of base and solvent is highly interdependent and substrate-specific.

    • Reasoning: The base plays multiple roles, including the formation of the active palladium complex and the boronate species.[8][9] Poor solubility of any reactant can significantly hinder the reaction rate.[1][10]

    • Solution:

      • Base Screening: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for challenging couplings.[3]

      • Solvent System Optimization: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution for the base is common.[1] The ratio can be critical; for instance, reducing the amount of water can sometimes minimize dehalogenation side reactions.[11]

Below is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low or No Yield check_catalyst 1. Check Catalyst Activity - Formation of Palladium Black? - Inert atmosphere maintained? start->check_catalyst check_reagents 2. Verify Reagent Quality - Purity of starting materials? - Boronic acid stability? check_catalyst->check_reagents If catalyst is active sol_catalyst Use fresh catalyst/pre-catalyst Ensure inert atmosphere check_catalyst->sol_catalyst optimize_conditions 3. Optimize Reaction Conditions - Screen different ligands? - Vary base and solvent system? check_reagents->optimize_conditions If reagents are pure sol_reagents Use high-purity reagents Consider boronate esters check_reagents->sol_reagents check_side_reactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? Dehalogenation? optimize_conditions->check_side_reactions If yield is still low sol_conditions Screen bulky, electron-rich ligands Try stronger bases (K3PO4, Cs2CO3) optimize_conditions->sol_conditions solution Improved Yield check_side_reactions->solution Address specific side reactions sol_side_reactions Use stable boron reagents Degas thoroughly check_side_reactions->sol_side_reactions

Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.

Question: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with your desired cross-coupling, leading to a complex product mixture and reduced yield.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionCauseMitigation Strategies
Homocoupling Dimerization of the boronic acid to form a biaryl byproduct.Often initiated by the presence of oxygen, which can alter the catalytic cycle.[2]Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[2]
Dehalogenation Replacement of the bromine atom on the thiophene ring with a hydrogen atom.Can be a significant issue, particularly in the presence of water or other protic species.[2][12]Use minimal amounts of water or consider anhydrous conditions, though this may sometimes slow the desired reaction.[2][11]
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.Instability of the boronic acid under the reaction conditions, often promoted by the base and protic solvents.[1][5]Use more stable boron reagents like pinacol esters or trifluoroborate salts.[2][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of Suzuki coupling reactions with 2-bromothiophene derivatives.

Q1: What are the essential components for a successful Suzuki coupling of a 2-bromothiophene derivative?

A1: A successful reaction requires careful selection of several key components:

  • Thiophene Substrate: A 2-bromothiophene derivative. Note that aryl bromides are generally more reactive than aryl chlorides.[1]

  • Organoboron Reagent: An arylboronic acid, boronic ester (e.g., pinacol ester), or trifluoroborate salt.[1] Boronic esters can sometimes be used directly without prior hydrolysis.[1]

  • Palladium Catalyst: A source of Pd(0), such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand.[13][14]

  • Base: A base is crucial for the reaction to proceed.[15] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[10][13]

  • Solvent: Typically a mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and an aqueous solution of the base.[1][13]

Q2: How do I choose the right catalyst and ligand for my specific 2-bromothiophene derivative?

A2: The optimal catalyst-ligand system depends on the electronic properties of your thiophene substrate.

  • For electron-rich thiophenes: (those with electron-donating groups), the oxidative addition step can be slow.[1] In this case, bulky and electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) are highly effective at promoting this step.[1][16]

  • For electron-deficient thiophenes: (those with electron-withdrawing groups), the oxidative addition is generally faster.[3] Standard ligands like triphenylphosphine (PPh₃) may be sufficient, often used in the form of Pd(PPh₃)₄.[10][13]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base plays several critical roles in the catalytic cycle:

  • Activation of the Organoboron Reagent: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[8][9]

  • Formation of Palladium Complexes: The base can influence the nature of the active palladium species in the catalytic cycle.[8]

  • Acceleration of Reductive Elimination: In some cases, the base can facilitate the final step where the product is released from the palladium catalyst.[8]

Q4: Can you provide a general, robust protocol for the Suzuki coupling of a 2-bromothiophene derivative?

A4: The following protocol using Pd(PPh₃)₄ is a widely used and effective starting point.[13][14] Optimization may be necessary for your specific substrates.

Protocol: General Suzuki Coupling Using Pd(PPh₃)₄

Materials:

  • 2-Bromothiophene derivative (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)[13]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[13]

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)[13][17]

  • Solvent: 1,4-Dioxane/Water (4:1)[13][17]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromothiophene derivative, the arylboronic acid, and potassium phosphate.[14]

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[2]

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[14]

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[14][17]

  • Monitor the reaction progress by TLC or GC-MS.[14]

  • Upon completion, cool the reaction to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][14]

  • Purify the crude product by column chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 2-Bromothiophene (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 2,5-Disubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Here, we address common issues with in-depth, field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.

Introduction: The Challenge of 2,5-Disubstituted Thiophenes

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science.[1][2] However, the synthesis of 2,5-disubstituted thiophenes can be fraught with challenges, often leading to disappointingly low yields. The reasons can range from substrate reactivity and catalyst inefficiency to suboptimal reaction conditions and competing side reactions. This guide provides a structured approach to diagnosing and resolving these common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is organized in a question-and-answer format to directly address the specific problems you may be facing in the laboratory.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds in the synthesis of 2,5-disubstituted thiophenes.[3][4] However, their success is highly dependent on a fine balance of several factors.

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most likely causes?

Answer: Low yields in Suzuki-Miyaura couplings involving thiophenes are a frequent issue. A systematic troubleshooting approach is the most effective way to identify the root cause.[5]

  • Protodeboronation of the Thiophene Boronic Acid/Ester: This is a very common side reaction where the boronic acid or ester group is replaced by a hydrogen atom, particularly under the reaction conditions.[5][6] This depletes your key reagent.

    • Causality: The C-B bond in heteroaryl boronic acids can be labile, especially in the presence of moisture or acidic/basic conditions, leading to protonolysis.

    • Solution: Use freshly prepared or high-purity boronic acids/esters. Store them under an inert atmosphere.[6] Consider using more robust potassium trifluoroborate salts or MIDA boronates, which are more resistant to protodeboronation.[7]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium catalyst to the thiophene halide, can be slow. This is particularly true for electron-rich thiophenes or less reactive aryl chlorides.[5]

    • Causality: The electron density of the thiophene ring and the nature of the leaving group significantly impact the rate of oxidative addition.

    • Solution: For less reactive halides (e.g., chlorides), consider switching to bromides or iodides. Employing bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can accelerate this step.[5]

  • Poor Reagent Quality: The purity and stability of all reagents are critical.

    • Causality: Impurities can poison the catalyst, and degradation of starting materials reduces the concentration of active reactants. Oxygen can deactivate the palladium catalyst.[5]

    • Solution: Ensure all reagents are of high purity. Solvents must be thoroughly dried and degassed to remove oxygen.[5]

  • Suboptimal Base and Solvent System: The choice of base and solvent is highly substrate-dependent.[5]

    • Causality: The base is crucial for activating the boronic acid to form the borate species necessary for transmetalation.[6] The solvent must solubilize all components and be stable at the reaction temperature.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane, toluene, DMF).[5]

Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Low/No Product reagent_quality Verify Reagent Quality (Purity, Stability, Degassing) start->reagent_quality reagent_quality->reagent_quality reaction_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) reagent_quality->reaction_conditions Reagents OK? reaction_conditions->reaction_conditions catalyst_system Troubleshoot Catalyst System reaction_conditions->catalyst_system Conditions OK? catalyst_system->catalyst_system boron_reagent Address Boron Reagent Issues catalyst_system->boron_reagent Catalyst OK? boron_reagent->boron_reagent base_solvent Optimize Base/Solvent boron_reagent->base_solvent Boron Reagent Stable? success Improved Yield base_solvent->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Question 2: My Stille coupling reaction is sluggish and gives a complex mixture of products. What should I investigate?

Answer: Stille couplings, while powerful, can also suffer from low yields and side reactions when applied to thiophene synthesis.

  • Side Reactions of Organostannanes: Organotin reagents can undergo homocoupling. Additionally, direct C-H stannylation of the thiophene ring can occur as an undesired side reaction.[8]

    • Causality: The reactivity of the organostannane can lead to self-coupling, and the acidic protons on the thiophene ring can react with the tin reagent.

    • Solution: Use high-purity organostannanes. The addition of a copper(I) co-catalyst can sometimes suppress homocoupling and accelerate the desired cross-coupling.[9]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial for an efficient catalytic cycle.

    • Causality: The ligand influences the stability and reactivity of the palladium complex throughout the catalytic cycle.

    • Solution: While traditional phosphine ligands are common, exploring different ligand systems can be beneficial. For instance, sometimes a ligand-free approach or using specific N-heterocyclic carbene (NHC) ligands can improve results.

  • Reaction Conditions: Temperature and solvent play a significant role.

    • Causality: Higher temperatures can promote side reactions, while an inappropriate solvent can lead to poor solubility and slow reaction rates.

    • Solution: Optimize the reaction temperature. Screen solvents like toluene, DMF, or dioxane.

ParameterRecommended Starting PointOptimization Strategy
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Screen other Pd(0) or Pd(II) precursors.
Ligand PPh₃, AsPh₃Consider bulky, electron-rich phosphines or NHC ligands.
Solvent Toluene, Dioxane, DMFTest different solvents to improve solubility and reaction rate.
Additives CuI, CsFCan accelerate transmetalation and suppress side reactions.[10]
Temperature 80-110 °COptimize to balance reaction rate and minimize decomposition.

Table 1: General Optimization Parameters for Stille Coupling Reactions.

Category 2: Direct C-H Arylation

Direct C-H arylation is an increasingly popular, atom-economical method for synthesizing 2,5-disubstituted thiophenes.[11][12] However, controlling regioselectivity and achieving high yields can be challenging.

Question 3: I am getting a mixture of C2 and C3-arylated products in my direct C-H arylation of a substituted thiophene. How can I improve the regioselectivity for the C2/C5 position?

Answer: Regioselectivity in the C-H arylation of thiophenes is a known challenge, as both the α (C2/C5) and β (C3/C4) positions can be reactive.

  • Ligand Control: The choice of ligand can have a profound impact on regioselectivity.[13]

    • Causality: Different ligands can favor different mechanistic pathways (e.g., concerted metalation-deprotonation vs. Heck-type arylation), which in turn dictates the position of C-H activation.[13]

    • Solution: For α-arylation, ligands like 2,2'-bipyridyl are often effective.[13] In some cases, a ligand-less system with a low palladium concentration can favor α-arylation.[14]

  • Directing Groups: The presence of a directing group on the thiophene ring can enforce high regioselectivity.

    • Causality: A coordinating group can direct the palladium catalyst to a specific C-H bond.

    • Solution: If your substrate allows, installing a directing group at a suitable position can be a robust strategy to control regioselectivity.

  • Reaction Conditions: The solvent and base can also influence the regioselectivity.

    • Causality: These components can affect the aggregation state of the catalyst and the acidity of the C-H bonds.

    • Solution: Optimization of the solvent (e.g., DMAc, toluene) and base (e.g., KOAc, K₂CO₃) is recommended.[11]

Mechanism of Ligand-Controlled Regioselectivity

Regioselectivity cluster_alpha α-Arylation Pathway cluster_beta β-Arylation Pathway A Thiophene + Pd(II) + Bipyridyl Ligand B Concerted Metalation-Deprotonation A->B C α-Arylated Product B->C D Thiophene + Pd(II) + Bulky Phosphine Ligand E Heck-type Arylation D->E F β-Arylated Product E->F

Caption: Simplified schematic of ligand-controlled regioselectivity in thiophene C-H arylation.[13]

Category 3: Purification and Side Products

Question 4: I have obtained my desired 2,5-disubstituted thiophene, but the yield is low after purification due to inseparable impurities. What are these common byproducts and how can I minimize them?

Answer: Purification can indeed be a bottleneck, and minimizing the formation of side products during the reaction is the best strategy.

  • Homocoupling Products: A common impurity is the homocoupled product of your starting materials (e.g., biaryl from the aryl halide or bithiophene from the thiophene).

    • Causality: This arises from side reactions within the catalytic cycle, often promoted by suboptimal reaction conditions or catalyst deactivation.

    • Solution: Carefully control the stoichiometry of your reactants. Optimizing the catalyst, ligand, and base can often suppress homocoupling.

  • Over-reaction or Incomplete Reaction: Depending on the specific synthesis, you might see products of mono-substitution when disubstitution is desired, or vice-versa.

    • Causality: This is often a result of reaction kinetics, steric hindrance, or deactivation of the substrate after the first substitution.

    • Solution: Adjust the reaction time and temperature. Modifying the stoichiometry of the reagents can also drive the reaction to completion. For sterically hindered substrates, a more active catalyst system may be required.[3][15]

  • Dehalogenation/Protodeboronation Products: As mentioned earlier, the loss of a halide or boronic acid group results in the formation of the corresponding unsubstituted starting material, which can be difficult to separate from the product.

    • Causality: These are common side reactions promoted by moisture, temperature, or certain bases.

    • Solution: Ensure anhydrous conditions and use freshly purified reagents.

Purification Strategies: While minimizing side products is key, when they do form, consider the following:

  • Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to improve separation.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

  • Distillation: For volatile products, distillation under reduced pressure may be an option.

Experimental Protocols

General Protocol for a Robust Suzuki-Miyaura Cross-Coupling of a Thiophene Bromide

  • Preparation: To a flame-dried Schlenk flask, add the thiophene bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[15]

  • Reaction: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Tailing in Chromatography of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of peak tailing when analyzing nitrogen-containing heterocycles. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Quick Reference: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding peak tailing of nitrogenous heterocycles.

Q1: What is the primary cause of peak tailing for my nitrogen-containing compounds?

A: The most frequent cause of peak tailing for basic compounds like nitrogen-containing heterocycles is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, interactions with acidic silanol groups (Si-OH) on the surface of silica-based columns are the main culprit.[1][4][5] These interactions introduce an alternative retention mechanism to the desired reversed-phase partitioning, leading to asymmetrical peaks.[3]

Q2: I'm seeing tailing in my chromatogram. What is the first thing I should check?

A: Before making significant changes to your method, first confirm that the issue is not due to simple instrumental or sample-related problems. Check for:

  • Column Overload: Inject a diluted sample to see if the peak shape improves. Excessive sample concentration can saturate the column.[6]

  • Extra-column Volume: Ensure that you are using narrow-bore tubing and that all connections are secure to minimize dead volume.[1][6]

  • Column Condition: An old or contaminated column can lead to peak distortion.[6] Try flushing the column with a strong solvent or replacing it if performance doesn't improve.[6]

Q3: How does the mobile phase pH influence the peak shape of basic heterocycles?

A: Mobile phase pH is a critical parameter that dictates the ionization state of both your analyte and the stationary phase.[7][8][9][10] For basic compounds, a low pH (typically pH 2-3) will protonate the analyte, making it more polar, and also suppress the ionization of residual silanol groups on the column.[3][6] This minimizes the undesirable ionic interactions that cause tailing.[3] Conversely, operating at a pH close to the analyte's pKa can lead to a mixed population of ionized and unionized species, resulting in distorted or split peaks.[1][9][11]

Q4: What are some common mobile phase additives, and how do they help reduce tailing?

A: Mobile phase additives are often used to improve peak shape. Common choices include:

  • Acids (e.g., Formic Acid, Trifluoroacetic Acid): These are used to lower the mobile phase pH and protonate silanol groups, thereby reducing their interaction with basic analytes.[5]

  • Bases (e.g., Triethylamine - TEA): TEA acts as a "silanol suppressor."[12][13] The basic TEA molecule competes with your analyte for interaction with the acidic silanol sites on the stationary phase, effectively masking them and improving peak symmetry.[12][13][14]

  • Buffers (e.g., Phosphate, Acetate): Buffers are essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[11][15]

Q5: When is it time to consider a different HPLC column for my analysis?

A: If you have optimized your mobile phase and are still experiencing significant tailing, it may be time to switch to a more suitable column. Consider columns that are:

  • End-capped: These columns have been chemically treated to block a majority of the residual silanol groups.[1][3][16][17][18]

  • Made with High-Purity Silica (Type B): Modern columns are often packed with silica that has very low levels of metal contaminants, which can increase silanol acidity.[2][19][20]

  • Based on Hybrid Particle Technology: These columns incorporate organic and inorganic materials, which can reduce silanol activity and improve peak shape for basic compounds.[21][22][23]

In-Depth Troubleshooting Guides

For a more systematic approach to resolving peak tailing, follow these in-depth guides.

Guide 1: Optimizing the Mobile Phase

The mobile phase is often the most straightforward and effective parameter to adjust for improving peak shape.

Understanding the Role of pH

The ionization state of a nitrogen-containing heterocycle is dependent on the mobile phase pH. At a pH below its pKa, the molecule will be protonated (positively charged). At a pH above its pKa, it will be in its neutral form. Similarly, the silanol groups on the silica surface have a pKa of around 3.8-4.2 and will be ionized (negatively charged) at a higher pH.[24] The strong electrostatic interaction between a protonated basic analyte and an ionized silanol group is a primary cause of peak tailing.[25]

Protocol for pH Adjustment
  • Determine the pKa of your analyte. This information is crucial for selecting the appropriate pH range.

  • For basic analytes, aim for a mobile phase pH that is at least 2 units below the analyte's pKa. [26] This ensures the analyte is fully protonated and the silanol groups are not ionized, minimizing secondary interactions.[4]

  • Use a buffer to maintain a constant pH. A buffer concentration of 10-50 mM is typically sufficient.[6]

  • Prepare the mobile phase consistently. Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier.[10]

Using Mobile Phase Additives

If pH adjustment alone is not sufficient, consider adding a competing agent to the mobile phase.

  • Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase.[26] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.[13][14]

  • Formic Acid or Ammonium Formate: These are commonly used in LC-MS applications as they are volatile and improve ionization efficiency.[21] A concentration of 0.1% is a good starting point.

Guide 2: Selecting the Right Stationary Phase

The choice of HPLC column is a critical factor in achieving symmetrical peaks for nitrogen-containing heterocycles.

Key Column Characteristics to Consider
FeatureDescriptionImpact on Tailing
End-capping A chemical process that covers residual silanol groups with a less reactive functional group.[16][17][18]Significantly reduces tailing by minimizing silanol interactions.[1][3][17]
Silica Purity Modern "Type B" silica has fewer metal impurities, which can increase the acidity of silanol groups.[2][19][20]High-purity silica leads to more inert surfaces and better peak shapes.[19][20]
Particle Technology Hybrid particles (organic/inorganic) and charged surface hybrid (CSH) particles are designed to have lower silanol activity.[21][22][23]These advanced particle technologies offer superior peak shape for basic compounds.[21][22]
Bonded Phase Columns with embedded polar groups or those with steric protection around the bonded phase can shield analytes from residual silanols.[16][27]Can improve peak shape and offer alternative selectivity.[16][27]

Experimental Workflow for Column Selection

G start Start: Tailing Observed check_mobile_phase Optimize Mobile Phase (pH, Additives) start->check_mobile_phase tailing_persists Tailing Persists? check_mobile_phase->tailing_persists consider_new_column Select New Column tailing_persists->consider_new_column Yes end End: Symmetrical Peak Achieved tailing_persists->end No end_capped Try a Well-End-capped High-Purity Silica Column consider_new_column->end_capped hybrid_tech Consider Hybrid or CSH Particle Technology consider_new_column->hybrid_tech embedded_polar Explore Columns with Embedded Polar Groups consider_new_column->embedded_polar evaluate_performance Evaluate Peak Shape and Retention end_capped->evaluate_performance hybrid_tech->evaluate_performance embedded_polar->evaluate_performance evaluate_performance->tailing_persists

Caption: Decision workflow for column selection to mitigate peak tailing.

Guide 3: System and Method Optimization

Beyond the mobile and stationary phases, other aspects of your chromatographic system and method can influence peak shape.

Minimizing Extra-Column Volume

Extra-column volume refers to the volume within the HPLC system outside of the column itself (e.g., injector, tubing, detector flow cell).[6] Excessive extra-column volume can lead to band broadening and peak tailing.

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep the length to a minimum.[1]

  • Connections: Ensure all fittings are properly tightened to avoid leaks and dead volume.

  • Detector: If adjustable, use a detector cell with a smaller volume.[6]

Sample Preparation and Injection

The way you prepare and inject your sample can also impact peak shape.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase.[6] Injecting in a stronger solvent can cause peak distortion.[6]

  • Sample Clean-up: For complex matrices, consider using solid-phase extraction (SPE) to remove interfering compounds that may contribute to tailing.[1][3][15]

  • Injection Volume: Avoid overloading the column by injecting a smaller volume or diluting the sample.[6]

Visualizing the Mechanism of Tailing

The following diagram illustrates the interaction between a protonated nitrogen-containing heterocycle and an ionized silanol group on the stationary phase, which leads to peak tailing.

G cluster_surface Silica Surface cluster_analyte Analyte Si-O- Ionized Silanol (Negative Charge) Si-OH Protonated Silanol (Neutral) Analyte-NH+ Protonated Heterocycle (Positive Charge) Analyte-NH+->Si-O- Strong Ionic Interaction (Causes Tailing) Analyte-NH+->Si-OH Weak Interaction

Caption: Interaction of a basic analyte with the silica surface.

By understanding the fundamental causes of peak tailing and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your chromatographic analyses of nitrogen-containing heterocycles.

References

Improving the stability of 2-Bromo-5-(isoxazol-5-yl)thiophene in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Bromo-5-(isoxazol-5-yl)thiophene (Catalog No. FS-1628, CAS 138716-31-1). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their experimental workflows. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound in solution, thereby safeguarding the reliability and reproducibility of your results. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to troubleshoot issues effectively and optimize your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What are the most vulnerable parts of the this compound molecule?

A1: The molecule has two primary points of vulnerability:

  • The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, particularly basic pH and high temperatures.[1][2] This can lead to ring-opening reactions.

  • The C-Br Bond on the Thiophene Ring: The carbon-bromine bond can undergo cleavage, especially when exposed to UV light, leading to photodebromination.[3][4] The thiophene ring itself can also be susceptible to oxidation under harsh conditions.[5]

Q2: My solution of the compound is turning yellow/brown. What is happening?

A2: Discoloration is a common indicator of degradation. This is often due to the formation of multiple degradation products and potentially polymeric materials. The most likely culprits are base-catalyzed hydrolysis of the isoxazole ring or photolytic decomposition.[3][6] It is critical to halt the experiment and re-evaluate your storage and handling conditions.

Q3: What is the optimal pH range for solutions containing this compound?

A3: The isoxazole ring exhibits significantly greater stability in neutral to acidic conditions (pH < 7.4).[6] It is highly susceptible to base-catalyzed ring opening at pH greater than 7.4, with the rate of degradation increasing rapidly with rising pH and temperature.[6] Therefore, for aqueous or protic solvent systems, buffering your solution to a pH between 4.0 and 7.0 is strongly recommended.

Q4: Can I heat my reaction mixture containing this compound?

A4: Caution is advised. Elevated temperatures accelerate the degradation of the isoxazole ring.[7] Studies on the related drug Leflunomide show a dramatic increase in the rate of isoxazole ring opening when the temperature is raised from 25°C to 37°C, especially under neutral or basic conditions.[6] If heating is necessary, it should be done for the shortest possible duration, under an inert atmosphere, and ideally in a neutral or acidic medium.

Q5: What are the best general-purpose solvents for dissolving and storing this compound?

A5: For short-term storage and use in reactions, anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Toluene are recommended. For analytical purposes, Acetonitrile (ACN) is a common choice. Protic solvents like methanol or ethanol can be used, but the stability will be lower, and pH control becomes more critical. The choice of solvent can significantly influence reaction pathways and stability.[8][9]

Section 2: Troubleshooting Guide for Solution Instability

This guide provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.

Issue: Rapid loss of starting material confirmed by HPLC/TLC analysis.

This is the most common problem, indicating that the compound is degrading under your specific experimental conditions. Use the following workflow to identify the cause.

TroubleshootingWorkflow cluster_solvent Solvent Issues cluster_solutions Recommended Actions start Observed Instability: Rapid loss of starting material q_solvent What is the solvent system? start->q_solvent a_protic Protic (MeOH, EtOH, H2O)? q_solvent->a_protic Yes a_aprotic Aprotic (THF, ACN, DCM)? q_solvent->a_aprotic No q_ph Is the pH > 7.4 or unbuffered? q_light Is the solution exposed to light? q_ph->q_light No sol_ph Action: Buffer solution to pH 4-7. Avoid basic amines if possible. q_ph->sol_ph Yes q_temp Is the temperature elevated (>25°C)? q_light->q_temp No sol_light Action: Use amber vials. Wrap vessel in foil. Work in a fume hood with sash down. q_light->sol_light Yes q_air Is the reaction open to air? q_temp->q_air No sol_temp Action: Run reaction at or below room temp. Cool reagents before addition. q_temp->sol_temp Yes sol_air Action: Use degassed solvents. Maintain an inert atmosphere (N2 or Ar). q_air->sol_air Yes sol_solvent Action: Switch to an aprotic solvent. If aqueous media is required, ensure it is buffered. q_air->sol_solvent No/Unresolved If issues persist, consider solvent effects. a_protic->q_ph a_aprotic->q_light DegradationPathways cluster_conditions cluster_products parent This compound base Base (OH⁻) High pH [2] parent->base light UV Light (hν) [8, 27] parent->light heat Heat (Δ) [3] parent->heat acid Strong Acid (H⁺) [4] parent->acid prod_base Ring-Opened Cyano Enolate + Other Products base->prod_base prod_light1 Debrominated Thiophene-Isoxazole light->prod_light1 prod_light2 Rearranged Oxazole Isomer [1, 5] light->prod_light2 prod_heat Accelerated Ring Opening & General Decomposition Products heat->prod_heat prod_acid Slow Ring Hydrolysis (less significant than base) [4] acid->prod_acid

References

Technical Support Center: Side Reactions in the Bromination of Isoxazole-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the bromination of isoxazole-thiophene compounds. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of these reactions, ensuring the selective and efficient synthesis of your target molecules.

Introduction: The Challenge of Selectivity

Isoxazole-thiophene scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. The introduction of bromine atoms onto these bicyclic systems is a critical step in the synthesis of many pharmaceutical candidates, providing a versatile handle for further functionalization through cross-coupling reactions. However, the inherent reactivity of both the isoxazole and thiophene rings towards electrophilic bromination often leads to a variety of undesired side reactions, complicating product purification and reducing overall yields. This guide will delve into the mechanistic underpinnings of these side reactions and provide actionable strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple brominated products in my reaction mixture. What are the likely side reactions, and how can I control the regioselectivity?

A1: Understanding the Reactivity Landscape

The formation of multiple brominated products arises from the competitive electrophilic aromatic substitution (SEAr) on both the isoxazole and thiophene rings. The regioselectivity is dictated by the electronic properties of each ring system.

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1] The sulfur atom effectively stabilizes the intermediate carbocation (σ-complex) formed during the reaction.[1] Attack at the C2 (α) position is generally favored over the C3 (β) position due to the formation of a more stable resonance-stabilized intermediate.[1]

  • Isoxazole Ring: In contrast, the isoxazole ring is considered an electron-deficient system, making it less susceptible to electrophilic attack than thiophene.[2] When electrophilic substitution does occur, it preferentially happens at the C4 position.[3][4]

Common Side Reactions:

  • Dibromination of Thiophene: The high reactivity of the thiophene ring can lead to the formation of 2,5-dibrominated products, especially when using an excess of the brominating agent or harsh reaction conditions.[5]

  • Bromination of Isoxazole: While less reactive, the isoxazole ring can still be brominated, typically at the C4 position, leading to a mixture of mono- and di-brominated isomers.

  • Over-bromination: In some cases, tribrominated or even tetrabrominated species can be formed, particularly with highly activated substrates or prolonged reaction times.

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Choice of Brominating Agent Milder brominating agents like N-Bromosuccinimide (NBS) are often preferred over molecular bromine (Br₂) to reduce the incidence of over-bromination.[6][7]NBS can be activated by light or radical initiators, leading to different reaction pathways.[8][9]
Stoichiometry Control Using a stoichiometric amount (or even a slight sub-stoichiometric amount) of the brominating agent can help to minimize the formation of poly-brominated products.Careful monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal endpoint.
Temperature Control Lowering the reaction temperature can increase the selectivity of the bromination by favoring the kinetically controlled product. Reactions are often performed at 0 °C or even -78 °C.[5][10]Lower temperatures will generally lead to longer reaction times.
Solvent Effects The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and products. Acetic acid is a common solvent for NBS brominations of thiophenes.[6][11]Halogenated solvents like CCl₄ are often used for radical brominations but are environmentally less favorable.[8]
Q2: My desired product is the 2-bromo-thiophene derivative, but I am getting a significant amount of the 2,5-dibromo-thiophene. How can I prevent this dibromination?

A2: Minimizing Over-bromination of the Thiophene Ring

The formation of 2,5-dibromothiophene is a common issue due to the activating nature of the first bromine substituent (via lone pair donation) towards further electrophilic attack. Here’s a systematic approach to suppress this side reaction:

Experimental Protocol: Selective Mono-bromination of a 3-Alkylthiophene using NBS

This protocol is adapted from a study on the efficient and selective bromination of substituted thiophenes.[6][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 3-alkylthiophene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours at room temperature.[6]

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Flowchart for Dibromination:

G start Dibromination Observed q1 Is the stoichiometry of NBS > 1.05 eq? start->q1 a1_yes Reduce NBS to 1.0 eq q1->a1_yes Yes q2 Is the reaction temperature above room temp? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 0°C or below q2->a2_yes Yes q3 Is the reaction time excessively long? q2->q3 No a2_yes->q3 a3_yes Monitor closely and quench upon completion q3->a3_yes Yes end_node Mono-bromination achieved q3->end_node No a3_yes->end_node G cluster_0 Strategy 1: Block and Brominate cluster_1 Strategy 2: Directed Metalation start1 Isoxazole-Thiophene step1_1 Brominate Thiophene (e.g., 2.2 eq NBS) start1->step1_1 step1_2 2,5-Dibromo Intermediate step1_1->step1_2 step1_3 Forcing Bromination (e.g., Br2, Lewis Acid) step1_2->step1_3 end1 C4-Bromo-Isoxazole Product step1_3->end1 start2 Isoxazole-Thiophene with Directing Group (DG) step2_1 Deprotonation (n-BuLi or LDA, -78°C) start2->step2_1 step2_2 Lithiate Intermediate step2_1->step2_2 step2_3 Quench with Electrophilic Bromine Source step2_2->step2_3 end2 Regioselective Bromo-Isoxazole Product step2_3->end2

References

How to remove impurities from 2-Bromo-5-(isoxazol-5-yl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-5-(isoxazol-5-yl)thiophene. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

The synthesis of a molecule like this compound, which links two distinct heteroaromatic rings, often involves multi-step sequences that can introduce a variety of challenging impurities. This guide addresses the most common issues encountered during purification, providing validated solutions and expert insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily, or discolored solid after a palladium-catalyzed cross-coupling reaction. What is the primary cause, and what is the first purification step I should take?

A1: This is a very common issue. The dark coloration is almost certainly due to residual palladium catalyst that has agglomerated to form palladium black, along with other high-molecular-weight organic byproducts.[1] Before attempting more refined purification like column chromatography, it is crucial to perform a preliminary cleanup.

Root Cause Analysis: During Suzuki or Stille coupling reactions, the Pd(0) catalyst can be oxidized or aggregate, especially if the reaction is overheated, exposed to air, or if ligand decomposition occurs.[1] These fine palladium particles are often colloidal and will not be removed by simple filtration.

Recommended Protocol: Bulk Impurity Removal

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.

  • Filtration through Celite®: Prepare a short plug of Celite® (diatomaceous earth) in a fritted glass funnel. Wet the plug with your chosen solvent.

  • Elution: Pass the dissolved crude product through the Celite® plug. The fine palladium black particles will be adsorbed onto the high-surface-area Celite®. Wash the plug with additional fresh solvent to ensure all your product is collected.

  • Activated Charcoal Treatment (Optional): If the filtrate is still significantly colored, add a small amount of activated charcoal (approx. 5-10% w/w of your crude material) to the solution. Stir or gently heat the mixture for 15-30 minutes.

  • Second Filtration: Filter the mixture through another Celite® plug to remove the charcoal.

  • Solvent Removal: Concentrate the clean filtrate in vacuo. You should now have a much cleaner, though not yet pure, material to take forward.

Q2: My TLC analysis shows multiple spots with close Rf values, likely unreacted starting materials and homocoupling byproducts. How can I achieve good separation using column chromatography?

A2: This is a classic separation challenge where fine-tuning the mobile phase is key. The impurities—such as 2,5-dibromothiophene, isoxazole boronic esters, bithiophenes, or bi-isoxazoles—often have polarities very similar to the desired product.

Expert Insight: The choice of solvent system should be guided by maximizing the difference in interactions between your compounds and the silica stationary phase. Don't just increase the polarity; consider changing the solvent's character. For example, switching from an ethyl acetate/hexane system to one containing dichloromethane or toluene can alter the π-π interactions and improve separation.

Systematic Approach to Optimization:

  • Stationary Phase: Standard silica gel (230-400 mesh) is the first choice.

  • Mobile Phase Selection: Use TLC to screen a range of solvent systems. Aim for an Rf value of 0.25-0.35 for the product spot for optimal separation on a column.

Solvent System (v/v)Target CompoundsTypical Observations & Rationale
Hexane / Ethyl Acetate (9:1 to 7:3)General PurposeGood for separating nonpolar impurities like homocoupled bithiophene from the more polar product.
Toluene / Ethyl Acetate (95:5 to 8:2)Aromatic CompoundsToluene's aromaticity can improve separation of compounds with different π-systems. Often provides sharper bands.
Dichloromethane (DCM) / Methanol (99:1 to 95:5)Polar ByproductsUseful if impurities are significantly more polar. Use with caution, as high concentrations of MeOH can dissolve silica.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Dry or slurry pack a glass column with silica gel (a good rule of thumb is a 50:1 to 100:1 ratio of silica:crude product by weight).

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). This prevents band broadening.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane/EtOAc) and gradually increase the polarity (gradient elution). This will elute nonpolar impurities first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: I synthesized the compound via a Stille coupling. How do I ensure the complete removal of toxic organotin impurities?

A3: The removal of organotin compounds (like tributyltin halides) is critical for both the purity of your final compound and for safety, as these substances are highly toxic.[2] Standard chromatography alone is often insufficient.

Expert Insight: Tributyltin compounds are greasy, relatively nonpolar, and can co-elute with products of similar polarity. The most effective removal strategy involves a chemical treatment that causes the tin to precipitate, followed by chromatography.

Recommended Protocol: Organotin Removal

  • Initial Dissolution: Dissolve the crude product in a solvent like diethyl ether, EtOAc, or THF.

  • Fluoride Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes. This reaction forms insoluble tributyltin fluoride (Bu₃SnF), which precipitates as a white solid.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF.

  • Aqueous Workup: Return the filtrate to the separatory funnel, separate the layers, and wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Final Polish: Subject the resulting material to column chromatography as described in Q2. The majority of the tin will have been removed, making the chromatography much more effective.

Q4: The product appears to be streaking on the TLC plate, and my yield from column chromatography is low. I suspect degradation on silica gel. What should I do?

A4: Your suspicion is likely correct. Both isoxazole and thiophene rings can be sensitive to the acidic nature of standard silica gel.[3][4] The basic nitrogen on some heterocycles can also cause significant tailing.

Root Cause Analysis: Standard silica gel has acidic silanol (Si-OH) groups on its surface. These can protonate sensitive functional groups, potentially leading to ring-opening of the isoxazole or other decomposition pathways.

Troubleshooting Strategies:

  • Solution 1: Deactivate the Silica Gel:

    • Method: Before running the column, flush it with your starting eluent mixture containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) . Alternatively, prepare the eluent with this additive. The triethylamine will neutralize the acidic sites on the silica.[3]

    • Caveat: Ensure your product is stable to basic conditions. For this compound, a mild volatile base is generally safe.

  • Solution 2: Use an Alternative Stationary Phase:

    • Method: Use neutral or basic alumina instead of silica gel.[3] Alumina has a different surface chemistry and can prevent acid-catalyzed degradation. You will need to re-optimize your solvent system using TLC with alumina plates.

  • Solution 3: Avoid Adsorbent Chromatography - Use Recrystallization:

    • Method: If the crude product is sufficiently pure (>85-90%) and solid, recrystallization is an excellent, often superior, alternative. It avoids any potential for degradation on a stationary phase.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold. See the table below for suggestions.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum.

Potential Recrystallization SolventsComments
Isopropanol (IPA)A common choice for moderately polar compounds.
Ethanol / WaterDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool.
Toluene or XylenesGood for aromatic compounds; slow evaporation can yield high-quality crystals.
Heptane / Ethyl AcetateDissolve in a minimal amount of hot ethyl acetate, then add heptane as an anti-solvent to induce crystallization.

Process & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a decision-making tree for troubleshooting common issues.

PurificationWorkflow crude Crude Product (Post-Reaction) workup Aqueous Workup (e.g., KF wash for Stille) crude->workup celite Bulk Filtration (Celite® / Charcoal) workup->celite concentrate1 Concentrate celite->concentrate1 analysis Purity Analysis (TLC, NMR) concentrate1->analysis decision Purity > 90% & Crystalline? analysis->decision recryst Recrystallization decision->recryst Yes chrom Column Chromatography decision->chrom No pure Pure Product recryst->pure chrom->pure

Caption: General purification workflow for this compound.

TroubleshootingTree start Analyze Crude Material (TLC/LCMS/NMR) sub_dark Dark Color / Pd Residue start->sub_dark sub_spots Multiple Close Spots start->sub_spots sub_streak Streaking / Tailing on TLC start->sub_streak sub_tin Organotin Impurities Present start->sub_tin sol_celite Filter through Celite® Treat with Charcoal sub_dark->sol_celite sol_chrom Optimize Chromatography: - Test new solvent systems - Consider gradient elution sub_spots->sol_chrom sol_base Modify Mobile Phase: - Add 1% Et3N to eluent - Use Alumina as stationary phase sub_streak->sol_base sol_kf Perform Aqueous KF Wash Then filter and chromatograph sub_tin->sol_kf

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: HPLC Method Development and Troubleshooting for 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-Bromo-5-(isoxazol-5-yl)thiophene. It offers a structured approach to method development, along with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation. The methodologies and recommendations herein are grounded in established chromatographic principles to ensure scientific integrity and robust analytical outcomes.

Analyte Overview: this compound

This compound is a heterocyclic compound containing both a thiophene and an isoxazole ring system.[1] Understanding its physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue/CharacteristicSource(s)
Molecular Formula C₇H₄BrNOS[1][2][3]
Molecular Weight 230.08 g/mol [1][3]
Appearance Solid[1]
Structure
Predicted Polarity Moderately polar, suitable for reversed-phase HPLC.Inferred
UV Absorbance Expected to have significant UV absorbance due to the presence of two aromatic heterocyclic rings. A starting detection wavelength of 254 nm is recommended, with further optimization using a PDA detector.[4]
pKa The isoxazole ring contains a nitrogen atom, which may impart a weakly basic character. The exact pKa is not readily available, but it is a critical parameter to determine experimentally for pH optimization of the mobile phase.Inferred

Part 1: Initial Method Development - A Recommended Starting Point

For those beginning method development for this compound, the following reversed-phase HPLC (RP-HPLC) conditions serve as a robust starting point.

Experimental Protocol: Initial RP-HPLC Conditions
  • Column Selection:

    • A modern, end-capped C18 column with high purity silica (Type B) is recommended to minimize peak tailing.[5]

    • Typical Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is often a good choice for aromatic compounds and provides lower backpressure compared to methanol. Formic acid is used to control the pH and improve peak shape by protonating any free silanols on the stationary phase.

  • Gradient Elution Program:

    • A generic gradient is recommended for initial screening to determine the approximate elution time of the analyte.

Time (min)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: PDA/UV detector, monitoring at 254 nm initially. A full spectrum (200-400 nm) should be acquired to determine the optimal detection wavelength.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the mobile phase, such as a mixture of acetonitrile and water. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection to prevent column frit blockage.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound?

A C18 column is the most common and a good starting point for this moderately polar molecule.[6][7][8] If you encounter issues with co-eluting impurities, consider a column with a different selectivity, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column, which can offer alternative pi-pi interactions with the aromatic rings of the analyte.[9]

Q2: I don't have a PDA detector. What is a good single wavelength to use?

Based on the UV spectra of thiophene and isoxazole derivatives, a wavelength between 230 nm and 280 nm is likely to provide good sensitivity.[4][7][8] It is recommended to perform a UV scan of your analyte using a spectrophotometer to determine the λmax (wavelength of maximum absorbance) for optimal sensitivity.

Q3: Should I use isocratic or gradient elution?

For initial method development, a gradient elution is highly recommended to get a broad overview of the sample components and to ensure the analyte elutes within a reasonable time.[10] Once the retention time of this compound is known, you can optimize for a faster isocratic method if it is a simple sample matrix or if you are only interested in this single compound.

Q4: My sample is not dissolving well in the initial mobile phase. What should I do?

If solubility is an issue, you can try dissolving the sample in a stronger solvent like 100% acetonitrile or methanol. However, be mindful of the injection solvent effect. Injecting a sample in a much stronger solvent than the mobile phase can lead to poor peak shape.[11] If you must use a strong solvent, keep the injection volume as small as possible.

Part 3: Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can significantly impact the accuracy and precision of your results.[12] The following flowchart provides a logical sequence for troubleshooting these issues.

G start Poor Peak Shape Observed q1 Is the peak tailing, fronting, or split? start->q1 tailing Peak Tailing q1->tailing Tailing fronting Peak Fronting q1->fronting Fronting split Split Peak q1->split Splitting tailing_q1 Is it a basic compound interacting with silanols? tailing->tailing_q1 fronting_q1 Is the column overloaded? fronting->fronting_q1 split_q1 Is the column frit partially blocked? split->split_q1 tailing_sol1 Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid). tailing_q1->tailing_sol1 Yes tailing_sol2 Add a competing base (e.g., 0.1% TEA). tailing_sol1->tailing_sol2 tailing_sol3 Use a modern, end-capped C18 or a PFP column. tailing_sol2->tailing_sol3 fronting_sol1 Reduce sample concentration or injection volume. fronting_q1->fronting_sol1 Yes fronting_q2 Is the injection solvent stronger than the mobile phase? fronting_q1->fronting_q2 No fronting_sol2 Dissolve sample in mobile phase or a weaker solvent. fronting_q2->fronting_sol2 Yes split_sol1 Backflush the column (if permitted). Filter all samples and mobile phases. split_q1->split_sol1 Yes split_q2 Is the sample degrading on the column? split_q1->split_q2 No split_sol2 Adjust mobile phase pH or temperature. split_q2->split_sol2 Yes

Caption: Troubleshooting workflow for poor peak shape.

  • Protocol for Mobile Phase pH Adjustment:

    • Determine the approximate pKa of your analyte. For this compound, the isoxazole nitrogen may be weakly basic.

    • To ensure the analyte is in a single ionic form, adjust the mobile phase pH to be at least 2 units away from the pKa.[11]

    • For a weakly basic analyte, a mobile phase pH of 2.5-3.5 (using formic acid or phosphoric acid) is a good starting point to ensure it is protonated and less likely to interact with silanols.

  • Protocol for Diagnosing Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape.

    • If the peak shape improves (becomes more symmetrical) with dilution, you are likely overloading the column.[13] To resolve this, either dilute your sample or reduce the injection volume.[5]

Guide 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the identity and quantification of your analyte.

G start Inconsistent Retention Times q1 Is the mobile phase composition stable? start->q1 sol1 Ensure proper mixing and degassing of mobile phase. Use fresh solvents. q1->sol1 No q2 Is the column temperature controlled and stable? q1->q2 Yes sol2 Use a column oven and allow for equilibration. q2->sol2 No q3 Is the pump flow rate consistent? q2->q3 Yes sol3 Check for leaks and perform pump maintenance. q3->sol3 No q4 Is the column properly equilibrated? q3->q4 Yes sol4 Increase equilibration time between runs, especially for gradients. q4->sol4 No

Caption: Troubleshooting workflow for inconsistent retention times.

Guide 3: Low Resolution or Co-elution

Achieving adequate separation from other components is crucial for accurate quantification.

Parameter to AdjustEffect on ResolutionRecommended Action
Mobile Phase Strength Decreasing the percentage of the strong organic solvent (e.g., acetonitrile) will increase retention and can improve the resolution between closely eluting peaks.If your peak of interest is co-eluting with an earlier peak, try a shallower gradient or a lower percentage of acetonitrile in an isocratic method.
Mobile Phase Solvent Changing the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.If optimizing the solvent strength is insufficient, try replacing acetonitrile with methanol in your mobile phase.
Column Temperature Increasing or decreasing the temperature can affect the selectivity and efficiency of the separation.[9]Experiment with temperatures ranging from 25 °C to 40 °C to see if resolution improves.
Column Chemistry Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or PFP) provides a different separation mechanism.[9]This is a more significant change and should be considered if mobile phase and temperature optimizations are unsuccessful.
Guide 4: Analyte Stability Issues

It is important to ensure that this compound is stable under the analytical conditions.

  • Protocol for Assessing Analyte Stability:

    • Prepare a standard solution of the analyte in the mobile phase.

    • Inject the solution immediately after preparation to get a baseline chromatogram.

    • Store the solution at room temperature (on the autosampler) and re-inject at regular intervals (e.g., 4, 8, 12, and 24 hours).

    • Compare the peak area and look for the appearance of any new peaks. A significant decrease in the main peak area or the growth of degradation peaks indicates instability.[10]

    • If instability is observed, consider using a different mobile phase pH, reducing the analysis temperature, or protecting the sample from light.

References

Technical Support Center: Refinement of Reaction Parameters for Regioselective Synthesis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in achieving high regioselectivity in their synthetic routes. Thiophene-based compounds are critical scaffolds in pharmaceuticals, agrochemicals, and organic electronics, making precise control over substituent placement paramount.[1]

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and understanding the causality behind reaction parameter adjustments. We will explore both the construction of the thiophene ring and its subsequent functionalization, focusing on how to steer reactions toward the desired regioisomer.

Part A: Troubleshooting Guide for Common Regioselectivity Issues

This section addresses specific problems encountered during thiophene synthesis in a direct question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity in C-H Functionalization of a Pre-formed Thiophene Ring

Question: My direct arylation of a 2-substituted thiophene is giving me a mixture of C3 and C5 products, but I need exclusive C5 functionalization. How can I improve this?

Probable Causes & Solutions:

The regioselectivity of direct C-H functionalization on thiophene rings is a delicate balance of electronic effects, steric hindrance, and, most critically, the nature of the catalytic system. The C-H bonds at the α-positions (C2 and C5) are generally more acidic and sterically accessible than those at the β-positions (C3 and C4), often leading to preferential C2/C5 functionalization. However, achieving selectivity between different positions requires precise catalyst control.

  • Cause A: Suboptimal Catalyst/Ligand Combination. The choice of metal catalyst and its coordinating ligand is the most powerful tool for directing regioselectivity. Different catalytic mechanisms can be favored depending on the ligand's electronic and steric properties.[2]

    • Solution 1: Employ a Palladium(II) Acetate System. For C5-selective arylation of 2-substituted thiophenes, a common and effective starting point is a Palladium(II) catalyst. For example, Pd(OAc)₂ with a suitable phosphine ligand often directs arylation to the most accessible C5 position.[3] Low catalyst loading of a bis(alkoxo)palladium complex has also been shown to be efficient for C2 arylation of thiophenes.[4]

    • Solution 2: Ligand Modification. The ligand plays a crucial role. For α-arylation, ligands like 2,2'-bipyridyl tend to favor a metalation/deprotonation pathway that proceeds at the more acidic α-position.[2] Conversely, bulky phosphine ligands can sometimes be used to steer reactions towards the β-position.[2] For Suzuki-Miyaura coupling, bulky biaryldialkyl monophosphine ligands (e.g., Buchwald ligands) are highly effective.[5]

  • Cause B: Competing Reaction Mechanisms. In some systems, multiple C-H activation pathways can compete. For instance, a silver(I) co-catalyst can fundamentally change the mechanism. At low palladium concentrations, a Ag(I)-mediated C-H activation can become the dominant pathway, leading to excellent α-selectivity even at near-room temperatures.[6]

    • Solution: Introduce a Co-catalyst/Additive. If standard Pd catalysis fails, consider a dual catalytic system. The addition of a silver salt (like Ag₂CO₃ or AgOAc) can promote a C2-selective C-H activation, which then transmetalates to palladium for the cross-coupling, overriding the typical regiochemical preference of the palladium catalyst alone.[6]

  • Cause C: Incorrect Directing Group Strategy. For complex thiophenes, a directing group can provide near-perfect regiocontrol. If you are not using one, it may be necessary.

    • Solution: Install a Removable Directing Group. A directing group, such as a pyridyl group placed at the C2 position, can be used to selectively functionalize the C3 position using a Ruthenium(II) catalyst.[3] This chelation-assisted ruthenation overrides the inherent electronic preference for the C5 position. The same substrate, under Palladium(II) catalysis, will undergo C5-arylation, demonstrating catalyst-controlled regiodivergence.[3]

Target PositionSubstrate ExampleCatalyst SystemAdditive/BaseSolventTemp.OutcomeReference
C3-Selective 2-Pyridyl Thiophene[Ru(p-cymene)Cl₂]₂ (5 mol%)1-AdCO₂H, K₂CO₃Toluene120 °C93% C3-arylation[3]
C5-Selective 2-Pyridyl ThiophenePd(OAc)₂ (5 mol%)PivOH, K₂CO₃MeCN130 °C80% C5-arylation[3]
Issue 2: Low or No Yield in Gewald Aminothiophene Synthesis

Question: I am trying to synthesize a 2-aminothiophene using the Gewald reaction, but my yield is consistently low, and I mostly recover starting materials. What parameters should I refine?

Probable Causes & Solutions:

The Gewald reaction is a powerful multi-component reaction, but its success hinges on the progression of several key steps: a Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization.[7][8] A failure at any stage will halt the entire sequence.

  • Cause A: Inefficient Knoevenagel-Cope Condensation. This initial step forms the α,β-unsaturated nitrile intermediate. If this condensation is slow or reversible, the reaction will not proceed.

    • Solution 1: Optimize the Base. The base is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines (e.g., triethylamine) as they can participate more directly in the condensation mechanism.[9] For less reactive ketones, screen several bases to find the optimal catalyst.

    • Solution 2: Remove Water. The condensation produces water, which can inhibit the reaction or reverse the equilibrium.[9] Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can significantly improve the yield of the intermediate and the final product.

  • Cause B: Poor Sulfur Solubility or Reactivity. Elemental sulfur (S₈) must be activated and solubilized to participate in the reaction.

    • Solution 1: Adjust the Solvent. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally better for dissolving sulfur and promoting its reaction compared to nonpolar solvents.[9]

    • Solution 2: Control the Temperature. Gently heating the reaction mixture to 40-60 °C can improve the rate of sulfur addition.[9] However, excessive heat can lead to side reactions like dimerization or polymerization of the starting materials.[9]

  • Cause C: Steric Hindrance. Sterically hindered ketones or nitriles can slow down both the condensation and cyclization steps.

    • Solution 1: Use a Two-Step Procedure. For challenging substrates, it is often more effective to first perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile. This purified intermediate can then be reacted with sulfur and base under optimized conditions in a separate second step.[9]

    • Solution 2: Consider Microwave Irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for sterically hindered substrates, by providing efficient and uniform heating.[8][9]

Gewald_Troubleshooting Start Low Yield in Gewald Reaction Check_Condensation Analyze crude NMR for α,β-unsaturated nitrile intermediate. Start->Check_Condensation Intermediate_Present Intermediate is present. Problem is sulfur addition or cyclization. Check_Condensation->Intermediate_Present Yes Intermediate_Absent Intermediate is absent. Problem is Knoevenagel-Cope condensation. Check_Condensation->Intermediate_Absent No Optimize_Sulfur 1. Change to polar solvent (DMF). 2. Increase temperature (40-60°C). Intermediate_Present->Optimize_Sulfur Steric_Issue 1. Switch to two-step protocol. 2. Use microwave irradiation. Intermediate_Present->Steric_Issue Optimize_Base 1. Screen bases (piperidine, morpholine). 2. Use stronger base if needed. Intermediate_Absent->Optimize_Base Remove_Water 1. Use Dean-Stark trap. 2. Add molecular sieves. Intermediate_Absent->Remove_Water Ligand_Control cluster_alpha α-Selective Pathway cluster_beta β-Selective Pathway Thiophene_A 2-Subst. Thiophene CMD_Complex_A Concerted Metalation- Deprotonation (CMD) Transition State Thiophene_A->CMD_Complex_A Lowers TS Energy at C5 Pd_Bpy Pd(II)-Bipyridyl Catalyst Pd_Bpy->CMD_Complex_A Alpha_Product α-Arylated Product (C5-Product) CMD_Complex_A->Alpha_Product Thiophene_B 2-Subst. Thiophene Heck_Complex_B Heck-Type Insertion Transition State Thiophene_B->Heck_Complex_B Favors Insertion at C4 Pd_Phosphine Pd(II)-Bulky Phosphine Catalyst Pd_Phosphine->Heck_Complex_B Beta_Product β-Arylated Product (C4-Product) Heck_Complex_B->Beta_Product

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of Brominated Thiophenes: Featuring 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its contribution to the electronic and pharmacological properties of a vast array of compounds. The functionalization of this privileged scaffold is paramount, and among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability, functional group tolerance, and mild conditions.

This guide provides an in-depth comparison of the Suzuki coupling performance of various brominated thiophenes. We will place a special focus on 2-Bromo-5-(isoxazol-5-yl)thiophene , a substrate of growing interest, and compare its projected reactivity against foundational analogues such as 2-bromothiophene and 2,5-dibromothiophene. By examining the electronic and steric factors that govern these reactions, this document aims to provide field-proven insights and actionable experimental guidance for researchers seeking to synthesize complex bi-aryl and heteroaryl structures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Bedrock

At its core, the Suzuki-Miyaura reaction is an elegant, three-step catalytic cycle that forges a new carbon-carbon bond.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the thiophene substrate. This is often the rate-determining step and is heavily influenced by the electronic nature of the C-Br bond. Electron-deficient aryl halides generally undergo oxidative addition more readily.[2]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Cycle cluster_main cluster_side RE Reductive Elimination Pd0 L₂Pd⁰ OA Oxidative Addition ArPdX Ar-Pdᴵᴵ(L)₂-X TM Transmetalation ArPdAr_prime Ar-Pdᴵᴵ(L)₂-Ar' Pd0->OA Ar-X ArPdX->TM Ar'-B(OR)₃⁻ ArPdAr_prime->RE Ar-Ar' Boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Analysis: A Head-to-Head Comparison

The reactivity of a brominated thiophene in Suzuki coupling is not monolithic; it is a function of the position of the bromine atom and the electronic nature of other substituents on the ring. Below, we compare our title compound with other common substrates.

Substrate_Comparison A This compound (Target Compound) B 2-Bromothiophene (Benchmark) C 2,5-Dibromothiophene (Regioselectivity) D 2-Bromo-3-hexylthiophene (Steric/Electronic Effects)

Caption: Structures of the compared brominated thiophenes.

This compound: The Electron-Deficient Contender

While specific, direct comparative studies on this exact molecule are not abundant in the surveyed literature, its reactivity can be confidently predicted based on established chemical principles. The isoxazole ring is a well-known electron-withdrawing group due to the electronegativity of its nitrogen and oxygen atoms.

  • Expertise & Experience: The placement of the electron-withdrawing isoxazolyl group at the 5-position significantly lowers the electron density of the thiophene ring, particularly at the C2 position. This electronic pull makes the C2-Br bond more polarized and, consequently, more susceptible to the initial, rate-limiting oxidative addition step by the Pd(0) catalyst.[4][5] Computational and experimental studies have shown that such electron-deficient heteroaryl halides are highly reactive partners in cross-coupling reactions.[6][7] Therefore, This compound is expected to be a highly reactive and excellent substrate for Suzuki coupling , likely requiring milder conditions (lower temperatures, shorter reaction times) than its un-substituted counterpart, 2-bromothiophene.

2-Bromothiophene: The Neutral Benchmark

As the simplest brominated thiophene, 2-bromothiophene serves as a crucial baseline. It is generally more reactive than 3-bromothiophene due to the higher acidity of the C2 proton and the more electron-deficient nature of the C2 position, which facilitates oxidative addition.[2] However, its reactivity is moderate compared to more activated systems. Successful couplings often require standard conditions, such as heating to 80-100 °C.[2][8]

2,5-Dibromothiophene: A Study in Regioselectivity

This substrate introduces the challenge and opportunity of regioselectivity. In the absence of other directing groups, the C-Br bond at the 2-position (α-position) is typically more reactive than a C-Br bond at the 3-position (β-position). However, in 2,5-dibromothiophene, both bromines are in α-positions.

  • Field-Proven Insight: When a directing group is present, the outcome is more predictable. For instance, in 2,5-dibromo-3-alkylthiophene , the mono-coupling reaction occurs preferentially at the C5 position.[9][10][11] This is attributed to the electron-donating effect of the C3-alkyl group, which increases the electron density at the adjacent C2 position, making the C2-Br bond less favorable for oxidative addition compared to the more distant C5-Br bond.[9] This allows for selective mono-functionalization, a powerful strategy for building complex molecules.

Data-Driven Performance Comparison

The following table summarizes typical experimental conditions and outcomes for the Suzuki coupling of various brominated thiophenes, compiled from multiple literature sources. This allows for an objective comparison of their relative performance.

SubstrateIsomer/TypeCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
This compound 2-Bromo (Activated)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ / K₃PO₄Dioxane/H₂O80-902-12>90 (Predicted)[N/A]
2-Bromothiophene 2-BromoPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[2]
3-Bromothiophene 3-BromoPd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[2]
2,5-Dibromo-3-hexylthiophene 2,5-Dibromo (Mono-coupling at C5)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O901260-85[11]
2,5-Dibromo-3-methylthiophene 2,5-Dibromo (Mono-coupling at C5)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O901245-63[12]
2-Bromo-5-chlorothiophene 2-Bromo (vs. 5-Chloro)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Selective coupling at C-Br[13]

Note on this compound: Yield is predicted based on the high reactivity conferred by the electron-withdrawing isoxazolyl group, by analogy to other activated heteroaryl bromides.

Experimental Protocol: A Self-Validating System

This generalized protocol for the Suzuki-Miyaura coupling of a brominated thiophene is designed to be a robust starting point. The causality behind each step is explained to ensure trustworthiness and adaptability.

Workflow Diagram

Protocol_Workflow start Start reagents 1. Add Solids (Bromothiophene, Boronic Acid, Base, Catalyst) start->reagents inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/Water via Syringe) inert->solvent reaction 4. Heat and Stir (e.g., 90°C, 12h under Argon) solvent->reaction workup 5. Aqueous Workup (Cool, Dilute with EtOAc, Wash with Brine) reaction->workup purify 6. Purify Product (Dry over MgSO₄, Concentrate, Column Chromatography) workup->purify end End purify->end

Caption: Step-by-step experimental workflow for a typical Suzuki coupling.

Detailed Step-by-Step Methodology
  • Reagent Preparation (The Foundation): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), a base such as potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromothiophene. K₃PO₄ is an effective base for activating the boronic acid and is often used for heteroaryl couplings.[1][11] Oven-drying the glassware removes adsorbed water, which can interfere with the catalyst.

  • Inerting the Atmosphere (Protecting the Catalyst): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Establishing an inert atmosphere is critical for catalytic turnover and achieving high yields.

  • Solvent Addition (Creating the Reaction Medium): Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe. The total volume should be sufficient to create a 0.1–0.2 M solution with respect to the limiting reagent.

    • Causality: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen. The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[3]

  • Reaction Execution (The Transformation): Lower the flask into a preheated oil bath (e.g., 90 °C) and stir vigorously for the intended duration (typically 2-16 hours). Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step. Vigorous stirring is crucial in biphasic systems to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Workup and Purification (Isolating the Product): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

    • Causality: The aqueous workup removes the inorganic base and salts. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts (like homo-coupled boronic acid).

Conclusion and Outlook

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of substituted thiophenes. The reactivity of the bromothiophene substrate is dictated by clear, predictable electronic and steric principles.

  • This compound is predicted to be a highly efficient coupling partner due to the strong electron-withdrawing nature of the isoxazole substituent, which activates the C-Br bond towards oxidative addition.

  • Simple 2-bromothiophene provides a reliable, albeit less reactive, benchmark.

  • Dibrominated thiophenes , such as 2,5-dibromo-3-alkylthiophene, offer strategic opportunities for selective mono-functionalization at the more sterically accessible and electronically distinct C5 position.

By understanding these nuances, researchers can make informed decisions about substrate selection and reaction optimization, enabling the efficient and strategic synthesis of novel thiophene-based compounds for drug discovery and materials science applications.

References

A Comparative Guide to the Structural Validation of 2-Bromo-5-(isoxazol-5-yl)thiophene Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a non-negotiable prerequisite for further investigation. Complex isomers can often present similar 1D Nuclear Magnetic Resonance (NMR) spectra, creating ambiguity that can only be resolved through more sophisticated analytical techniques. This guide provides an in-depth, practical comparison of 2D NMR methods—specifically COSY, HSQC, and HMBC—for the complete structural validation of 2-Bromo-5-(isoxazol-5-yl)thiophene. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental strategy, demonstrating how a synergistic application of these techniques systematically pieces together the molecular puzzle, leaving no doubt as to the final structure.

The Analytical Imperative: Beyond 1D NMR

The target molecule, this compound, is composed of two distinct heteroaromatic rings linked together. While a 1D ¹H NMR spectrum can confirm the presence of the four aromatic protons and their respective ring systems (a pair of doublets for the thiophene and a pair for the isoxazole), it cannot, on its own, definitively establish the connectivity between the two rings or the precise location of the bromine substituent. For example, it would be difficult to distinguish our target compound from its isomer, 2-Bromo-5-(isoxazol-3-yl)thiophene, using only 1D data.

This is where two-dimensional (2D) NMR becomes indispensable. By spreading the information across a second frequency dimension, 2D NMR experiments reveal correlations between nuclei, providing a clear roadmap of the molecular structure.[1][2] This guide will demonstrate how to use a logical sequence of experiments to build the structure from the ground up.

Figure 1: Structure and Atom Numbering of this compound this compound

The 2D NMR Toolkit: A Comparative Overview

Our structural validation strategy relies on three core experiments, each providing a unique and complementary piece of the puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. [3][4]Its primary role here is to establish proton-proton connectivity within each aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-coupling). [5][6][7]This allows us to use the well-resolved proton signals to assign their corresponding carbon partners.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for skeletal elucidation. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (ⁿJ-coupling, where n > 1). [8][9][10]These long-range correlations are the key to connecting the individual spin systems and placing the quaternary (non-protonated) carbons, thus assembling the entire molecular framework.

The logical workflow is designed to be self-validating. We begin by identifying fragments (COSY), assign the atoms within those fragments (HSQC), and finally, piece the fragments together (HMBC).

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structural Validation node_1d Acquire ¹H and ¹³C Spectra info_1d Hypothesize Proton/ Carbon Environments node_1d->info_1d node_cosy ¹H-¹H COSY node_1d->node_cosy Identify Spin Systems node_hsqc ¹H-¹³C HSQC node_cosy->node_hsqc Assign Protonated Carbons node_hmbc ¹H-¹³C HMBC node_hsqc->node_hmbc Establish Long-Range Connectivity final_structure Unambiguous Structure of this compound node_hmbc->final_structure Confirm Skeleton & Substituents

Caption: Workflow for unambiguous structural validation using 2D NMR.

A Step-by-Step Guide to Structural Elucidation

Step 1: Defining Spin Systems with ¹H-¹H COSY

The COSY experiment is the logical starting point as it maps out direct proton neighborhoods. [11][12]

  • What We Expect: The spectrum will show diagonal peaks corresponding to the 1D proton spectrum. The crucial information lies in the off-diagonal "cross-peaks," which act as coordinates linking two coupled protons. [13]We predict two distinct and separate spin systems:

    • A cross-peak connecting the thiophene protons, H3 and H4 .

    • A separate cross-peak connecting the isoxazole protons, H3' and H4' .

  • Why It's Important: The absence of any cross-peaks between the {H3, H4} pair and the {H3', H4'} pair immediately confirms they belong to isolated molecular fragments. This validates our initial hypothesis of two separate aromatic rings.

Step 2: Assigning Protonated Carbons with ¹H-¹³C HSQC

With the proton spin systems defined, the HSQC experiment provides the next layer of information by linking each proton to its directly bonded carbon. [14][15]

  • What We Expect: The 2D spectrum will display one peak for each C-H bond. The coordinates of the peak will be the chemical shift of the proton on one axis and the chemical shift of the attached carbon on the other. [5]We expect four cross-peaks:

    • H3 ↔ C3

    • H4 ↔ C4

    • H3' ↔ C3'

    • H4' ↔ C4'

  • Why It's Important: This experiment provides an unambiguous assignment of the four protonated carbons (C3, C4, C3', C4'). It also confirms which carbons are not protonated (quaternary), as they will be absent from the HSQC spectrum. These are C2, C5, and C5'.

Step 3: Assembling the Skeleton with ¹H-¹³C HMBC

The HMBC experiment provides the critical long-range connectivity data needed to assemble the complete molecular structure. [10][15]It reveals couplings between protons and carbons separated by 2, 3, and sometimes 4 bonds.

  • What We Expect: This spectrum will reveal numerous correlations. We focus on the most structurally diagnostic ones that bridge the fragments and place the substituents.

    • Connecting the Rings (The "Smoking Gun"): The most critical correlation is between a proton on one ring and a carbon on the other. We predict a 3-bond correlation from the thiophene proton H4 to the isoxazole quaternary carbon C5' . A correlation from the isoxazole proton H4' to the thiophene quaternary carbon C5 would also provide definitive proof of the C5-C5' linkage.

    • Positioning the Bromine: The bromine atom is attached to a quaternary carbon, C2. We can confirm its position by observing a 3-bond correlation from proton H4 to carbon C2 . The downfield chemical shift of C2 further supports the attachment of an electronegative bromine atom.

    • Intra-Ring Confirmations: Other key correlations will validate the internal structure of each ring. For example, H3 will show a 2-bond correlation to C4 and a 3-bond correlation to C5. H4' will show a 2-bond correlation to C3' and C5'.

The combination of these key HMBC correlations provides an undeniable, interlocking web of evidence that confirms the proposed structure.

G cluster_mol mol H3 H4 H3->H4 COSY C2 H4->C2 C5_prime H4->C5_prime HMBC H3_prime H4_prime H3_prime->H4_prime C5 H4_prime->C5

Caption: Key COSY (---) and HMBC (→) correlations for structural validation.

Predicted Data Summary

The following tables summarize the predicted NMR data that would collectively validate the structure of this compound. Chemical shifts are estimates based on typical values for substituted thiophenes and isoxazoles and may vary based on solvent and concentration. [16][17][18] Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H3CH~7.20~131
H4CH~7.10~125
C2C-Br-~115
C5C-C-~145
H3'CH~8.40~151
H4'CH~6.70~102
C5'C-O-~170

Table 2: Summary of Expected 2D NMR Correlations

ExperimentProton (¹H)Correlates ToCorrelation TypeStructural Insight
COSY H3H4³JHHConfirms thiophene spin system
H3'H4'³JHHConfirms isoxazole spin system
HSQC H3C3¹JCHAssigns C3
H4C4¹JCHAssigns C4
H3'C3'¹JCHAssigns C3'
H4'C4'¹JCHAssigns C4'
HMBC H4C2, C5, C5' ²JCH, ²JCH, ³JCH Connects rings , places Br
H3C2, C4, C5³JCH, ²JCH, ²JCHConfirms thiophene ring structure
H4'C3', C5, C5' ²JCH, ⁴JCH, ²JCH Connects rings , confirms isoxazole
H3'C4', C5'²JCH, ³JCHConfirms isoxazole ring structure

Experimental Protocols

Achieving high-quality, unambiguous data requires meticulous attention to experimental setup and processing.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent that fully solubilizes the compound and has minimal overlapping signals, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

These are generalized parameters for a 400-600 MHz spectrometer. Optimization may be required. [16]1. Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and shim the probe to ensure a homogeneous magnetic field, aiming for narrow, symmetrical peaks in the ¹H spectrum. 2. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse (zg30).
  • Spectral Width: ~12-16 ppm.
  • Number of Scans: 16-64 scans for good signal-to-noise.
  • Relaxation Delay (d1): 1-2 seconds.
  • ¹³C{¹H} NMR Acquisition:
  • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
  • Spectral Width: ~220-240 ppm.
  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
  • Relaxation Delay (d1): 2-5 seconds.
  • 2D NMR Acquisition (COSY, HSQC, HMBC):
  • Load standard, vendor-provided parameter sets for each experiment (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).
  • COSY: Acquire a 2048 x 256 data matrix.
  • HSQC: Set the ¹³C spectral width to encompass all expected carbon signals. Optimize for an average one-bond coupling constant (¹JCH) of ~145-160 Hz.
  • HMBC: Optimize for a long-range coupling constant (ⁿJCH) of ~8-10 Hz to enhance correlations over 2-3 bonds.

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both dimensions. [19]2. Phasing: For phase-sensitive experiments like HSQC, perform automated and/or manual phase correction in both dimensions to ensure all peaks are positive (absorptive). [20]Magnitude-mode experiments like COSY and HMBC do not require phasing.

  • Baseline Correction: Apply a baseline correction algorithm in both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scales. Reference the ¹H dimension to TMS at 0.00 ppm. Reference the ¹³C dimension using the known solvent signal (e.g., CDCl₃ at 77.16 ppm). [21]

Conclusion

While 1D NMR is the workhorse of routine chemical analysis, it is often insufficient for the absolute structural determination of complex molecules. This guide has demonstrated that a strategic and comparative application of 2D NMR techniques provides a self-validating system for structural elucidation. By using COSY to define proton spin systems, HSQC to link protons to their carbons, and HMBC to map the long-range molecular framework, the structure of this compound can be confirmed with the highest degree of scientific confidence. This rigorous, evidence-based approach is fundamental to ensuring the integrity of data in chemical research and drug development.

References

A Comparative Guide to the Biological Activity of 2-Bromo-5-(isoxazol-5-yl)thiophene and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for the comparative analysis of the biological activities of the novel heterocyclic compound, 2-Bromo-5-(isoxazol-5-yl)thiophene, and the well-established chemotherapeutic agent, cisplatin. Designed for researchers, scientists, and professionals in drug development, this document outlines the mechanistic rationale for comparison, detailed experimental protocols for a head-to-head evaluation, and a guide to interpreting the potential outcomes.

Introduction: The Rationale for Comparison

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, widely used in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[1][2] Its clinical efficacy, however, is often hampered by significant side effects and the development of drug resistance.[1] This necessitates the exploration of novel anticancer agents with potentially improved therapeutic indices.

Heterocyclic compounds, particularly those containing thiophene and isoxazole rings, are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including demonstrated anticancer activities.[3][4][5][6] The compound this compound combines these two key pharmacophores. The bromine atom can also contribute to its biological activity. This structural composition makes it a compelling candidate for investigation as a potential anticancer agent. This guide provides the experimental framework to rigorously compare its cytotoxic profile against that of cisplatin.

Mechanistic Foundations: DNA Alkylation vs. Heterocyclic Interactions

A meaningful comparison requires understanding the distinct mechanisms of action of each compound.

Cisplatin: The DNA Cross-linking Paradigm

Cisplatin exerts its cytotoxic effects primarily through covalent binding to DNA.[1] After entering the cell, where the chloride ion concentration is lower than in the bloodstream, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[7] This activated, positively charged species then readily binds to the N7 reactive centers on purine bases, particularly guanine.[1][8] This binding leads to the formation of various DNA adducts, with 1,2-intrastrand cross-links being the most common.[1] These adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[8][7]

This compound: A Hypothesis-Driven Approach

The precise mechanism of action for this compound is not yet established. However, based on the known activities of related thiophene and isoxazole derivatives, we can hypothesize several potential pathways for its anticancer effects:

  • Induction of Apoptosis: Many thiophene derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.[3][9]

  • Enzyme Inhibition: The scaffold may interact with and inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases or other signaling proteins.

  • Generation of Reactive Oxygen Species (ROS): Some heterocyclic compounds can induce oxidative stress within cancer cells, leading to cellular damage and death.

The experimental section of this guide is designed to test these hypotheses in a comparative manner with cisplatin.

Experimental Roadmap for Comparative Efficacy

To objectively compare the biological activity of this compound and cisplatin, a series of in vitro assays are recommended. The following protocols are provided as a comprehensive starting point.

In Vitro Cytotoxicity Assessment: The MTT Assay

The initial step is to determine the dose-dependent cytotoxic effects of each compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11][12] It measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with increasing concentrations of each compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative Cytotoxicity

The results should be summarized in a table for clear comparison.

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7[Experimental Value]
A549[Experimental Value]
CisplatinMCF-7[Experimental Value]
A549[Experimental Value]

Lower IC50 values indicate higher cytotoxic potency.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48/72 hours treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add solubilize 6. Solubilize Formazan mtt_add->solubilize read_plate 7. Read Absorbance solubilize->read_plate calc_ic50 8. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanistic Insight: Apoptosis vs. Necrosis

To understand how the compounds kill cancer cells, an apoptosis assay is crucial. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can differentiate between healthy, apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound (determined from the MTT assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to compare the apoptotic potential of the compounds.

Apoptosis_Workflow cluster_results Data Interpretation start Seed & Treat Cells with Compounds at IC50 harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow live Live flow->live Annexin V- PI- early_apop Early Apoptotic flow->early_apop Annexin V+ PI- late_apop Late Apoptotic/ Necrotic flow->late_apop Annexin V+ PI+ necrotic Necrotic flow->necrotic Annexin V- PI+

Caption: Experimental workflow for apoptosis analysis.

Concluding Remarks

This guide provides a structured approach to comparing the biological activity of this compound with the established drug, cisplatin. By systematically evaluating cytotoxicity and the mechanism of cell death, researchers can generate the critical data needed to assess the therapeutic potential of this novel thiophene derivative. A successful outcome would be the identification of a compound with high potency against cancer cells and a potentially wider therapeutic window than cisplatin, justifying further preclinical and clinical development.

References

In Silico ADMET Profiling of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the "fail early, fail cheap" paradigm is a guiding principle to mitigate the staggering costs and high attrition rates of drug candidates.[1][2] A significant contributor to late-stage failures is an undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Consequently, the early-stage evaluation of these properties is paramount. In silico ADMET prediction has emerged as an indispensable tool, offering a cost-effective and high-throughput alternative to traditional experimental methods for prioritizing compounds with favorable pharmacokinetic and safety profiles.[1][3] This guide provides a comprehensive in silico ADMET comparison of 2-Bromo-5-(isoxazol-5-yl)thiophene derivatives, a novel class of heterocyclic compounds, against other relevant scaffolds in drug discovery.

The isoxazole and thiophene moieties are considered "privileged scaffolds" in medicinal chemistry, known for their diverse biological activities and favorable pharmacokinetic properties.[4][5] The unique combination of a bromine atom, a thiophene ring, and an isoxazole ring in the target scaffold presents an interesting profile for investigation. This guide will delve into the predicted ADMET properties of this scaffold, offering insights into its potential as a promising starting point for the development of new therapeutic agents.

The Strategic Importance of Early ADMET Assessment

The journey of a drug from conception to market is long and fraught with challenges, with an estimated 90% of candidates failing during clinical trials.[2] Unforeseen issues with a drug's ADMET properties are a primary cause of this high failure rate. By employing computational models in the early phases of drug discovery, researchers can predict key pharmacokinetic and toxicity parameters before a compound is even synthesized, thereby saving significant time and resources.[2][3] This proactive approach allows for the early identification and optimization of lead compounds with a higher probability of success in subsequent developmental stages.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for a novel chemical entity like this compound involves a multi-step computational workflow. This process typically starts with the 2D or 3D structure of the molecule, which is then used as input for various predictive models.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties (MW, logP, TPSA) mol_structure->physchem absorption Absorption (HIA, Caco-2) physchem->absorption distribution Distribution (BBB, PPB) physchem->distribution data_integration Data Integration & Profiling absorption->data_integration distribution->data_integration metabolism Metabolism (CYP450 Inhibition/Substrate) metabolism->data_integration excretion Excretion (Clearance) excretion->data_integration toxicity Toxicity (hERG, Ames) toxicity->data_integration candidate_selection Candidate Selection & Optimization data_integration->candidate_selection

Caption: A generalized workflow for in silico ADMET prediction.

Comparative ADMET Profile of this compound Derivatives

To provide a comprehensive evaluation, the predicted ADMET properties of a representative this compound derivative are compared with two well-established heterocyclic scaffolds: a generic thiophene derivative and an isoxazole derivative. The data presented in the following tables are representative values derived from common in silico prediction tools and trends observed in the literature for similar compounds.

Physicochemical Properties and Drug-Likeness

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for good oral bioavailability.

PropertyThis compoundThiophene DerivativeIsoxazole DerivativeGuideline
Molecular Weight ( g/mol )~230< 500< 500< 500
logP (Lipophilicity)~2.5< 5< 5< 5
H-Bond Donors0≤ 5≤ 5≤ 5
H-Bond Acceptors3≤ 10≤ 10≤ 10
TPSA (Ų)~50< 140< 140< 140
Lipinski's Rule of Five Pass Pass Pass No more than one violation

The this compound scaffold demonstrates a favorable profile in terms of drug-likeness, adhering to Lipinski's Rule of Five. Its moderate molecular weight and lipophilicity suggest a good balance for both solubility and permeability.

Absorption and Distribution

Effective absorption and distribution are critical for a drug to reach its target site in sufficient concentrations. Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for intestinal permeability), and blood-brain barrier (BBB) penetration.

ParameterThis compoundThiophene DerivativeIsoxazole DerivativeInterpretation
Human Intestinal Absorption (%)> 90> 80> 85High
Caco-2 Permeability (log Papp)> -5.15VariableVariableHigh permeability
Blood-Brain Barrier (BBB) PermeationLowVariableVariableLow risk of CNS side effects
P-glycoprotein SubstrateNoVariableVariableLow risk of efflux

The target scaffold is predicted to have excellent intestinal absorption.[6] Its low predicted BBB permeability is advantageous for drugs intended for peripheral targets, as it minimizes the potential for central nervous system (CNS) side effects.

Metabolism

The metabolism of a drug, primarily mediated by cytochrome P450 (CYP) enzymes, significantly influences its efficacy and potential for drug-drug interactions.

ParameterThis compoundThiophene DerivativeIsoxazole DerivativeImplication
CYP1A2 InhibitorNoVariableNoLow risk of interaction
CYP2C9 InhibitorNoVariableNoLow risk of interaction
CYP2C19 InhibitorNoVariableNoLow risk of interaction
CYP2D6 InhibitorNoVariableNoLow risk of interaction
CYP3A4 InhibitorNoYesVariableLow risk of interaction
CYP3A4 SubstrateYesYesYesPotential for metabolism

The this compound scaffold is predicted to be a substrate for CYP3A4, the most abundant CYP enzyme in the liver, indicating a likely metabolic pathway.[6] Importantly, it is not predicted to be a significant inhibitor of major CYP isoforms, suggesting a lower propensity for clinically relevant drug-drug interactions.

Excretion and Toxicity

The elimination of a drug and its metabolites from the body, along with its potential for toxicity, are crucial safety considerations.

ParameterThis compoundThiophene DerivativeIsoxazole DerivativeSafety Profile
Total Clearance (log ml/min/kg)ModerateVariableVariableFavorable half-life
hERG InhibitionLow riskVariableLow riskLow cardiotoxicity risk
Ames MutagenicityLow riskVariableLow riskLow genotoxicity risk
Skin SensitizationLow riskVariableLow riskLow dermatological risk

The predicted safety profile of the this compound scaffold is promising, with a low risk of cardiotoxicity (hERG inhibition) and mutagenicity. These are critical parameters that, if unfavorable, can lead to the termination of a drug development program.

Experimental Protocols for In Silico ADMET Prediction

The following outlines a generalized protocol for performing in silico ADMET predictions using readily available web-based tools.

Protocol: In Silico ADMET Profiling using SwissADME and pkCSM

  • Molecular Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of the this compound derivative.

  • SwissADME Analysis:

    • Navigate to the SwissADME web server.

    • Input the SMILES string into the query field.

    • Execute the prediction.

    • Analyze the results for physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption and BBB permeation), and drug-likeness (including Lipinski's Rule of Five).

  • pkCSM Analysis:

    • Access the pkCSM predictive modeling server.

    • Submit the SMILES string of the molecule.

    • Select the desired ADMET properties for prediction, including absorption (intestinal absorption, Caco-2 permeability), distribution (BBB permeability), metabolism (CYP substrate/inhibitor), excretion (total clearance), and toxicity (Ames toxicity, hERG inhibition).

    • Interpret the predicted values in the context of established thresholds for favorable drug candidates.

Protocol_Workflow start Start smiles Obtain SMILES of Molecule start->smiles swissadme SwissADME Server (Drug-Likeness, PK) smiles->swissadme pkcsm pkCSM Server (ADMET) smiles->pkcsm analyze Analyze & Compare Results swissadme->analyze pkcsm->analyze end End analyze->end

Caption: A simplified protocol for in silico ADMET analysis.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound derivatives possess a promising ADMET profile, positioning them as a scaffold of interest for further drug discovery efforts. Key strengths include excellent predicted oral absorption, a favorable drug-likeness profile, and a low potential for significant toxicity or drug-drug interactions.

While in silico predictions are a powerful tool for early-stage assessment, it is crucial to emphasize that these are predictive models and require experimental validation.[2][7] Future work should focus on the synthesis of a focused library of this compound derivatives and their subsequent evaluation in in vitro ADMET assays to confirm these computational findings. This iterative process of computational prediction followed by experimental validation is a cornerstone of modern, efficient drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Thiophen-2-yl)isoxazoles: From Anticancer to Antimicrobial and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 5-(thiophen-2-yl)isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this heterocyclic core across three key therapeutic areas: oncology, infectious diseases, and inflammation. By synthesizing data from multiple studies, we will explore how subtle modifications to this scaffold can profoundly influence its potency and selectivity, offering a valuable resource for researchers and drug development professionals.

Anticancer Activity: Targeting Breast Cancer with Precision

The most extensive SAR data for 5-(thiophen-2-yl)isoxazoles lies in their application as anticancer agents, particularly against breast cancer. A seminal study by Pattanayak and colleagues provides a robust framework for understanding the key structural determinants of cytotoxicity.[1][2][3]

Core Scaffold and Key Substitutions

The fundamental 5-(thiophen-2-yl)isoxazole core is crucial for its anticancer properties. SAR studies reveal that substitutions at the 3, 4, and 5-positions of the isoxazole ring, as well as on the thiophene moiety, significantly impact efficacy.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole derivatives against the MCF-7 human breast cancer cell line.[1][2][3]

Compound IDR (Substitution on Phenyl Ring at C3)IC50 (µM) against MCF-7
TTI-6 3,4,5-trimethoxy 1.91
TTI-43,4-dimethoxy2.63
TTI-14-methoxy> 40
TTI-24-methylthio22.35
TTI-74-(trifluoromethyl)thio25.25
TTI-84-bromo> 40
TTI-94-chloro> 40
TTI-104-fluoro> 40
TTI-114-trifluoromethyl> 40
TTI-124-nitro> 40
Key SAR Insights for Anticancer Activity
  • Substitution on the Phenyl Ring at C3: The presence and position of electron-donating groups on the phenyl ring at the 3-position of the isoxazole are critical for potent anticancer activity. A trimethoxy substitution at the 3, 4, and 5-positions (TTI-6) confers the highest potency.[1][3] The activity decreases with fewer methoxy groups (TTI-4) and is significantly diminished with a single methoxy group (TTI-1) or other substituents.

  • Role of the Trifluoromethyl Group at C4: The electron-withdrawing trifluoromethyl group at the 4-position of the isoxazole ring is essential for high activity.

  • Importance of the Unsubstituted Thiophene Ring at C5: An unsubstituted thiophene ring at the 5-position of the isoxazole is crucial for optimal anticancer efficacy.[1]

Mechanism of Action: Induction of Apoptosis

The lead compound, TTI-6, has been shown to induce apoptosis in MCF-7 cells, suggesting a programmed cell death mechanism.[1] In silico molecular docking studies further indicate that these compounds may exert their effects by inhibiting estrogen receptor alpha (ERα), a key target in hormone-dependent breast cancers.[1][2]

Antimicrobial Activity: A Promising Frontier

While the SAR for antimicrobial 5-(thiophen-2-yl)isoxazoles is less developed than for their anticancer counterparts, existing data suggests significant potential. The thiophene moiety is known to enhance the antimicrobial properties of various heterocyclic compounds.[4]

Comparative Analysis of Antimicrobial Activity

A study on 3,5-disubstituted isoxazoles containing a thiophene ring provides valuable insights into their antibacterial and antifungal activity.[5]

Compound IDR (at C3)R' (at C5)MIC (µg/mL) vs B. subtilisMIC (µg/mL) vs A. niger
12b 4-fluorophenylThiophen-2-yl 6.25 12.5
18b 4-fluorophenylThiophen-2-yl 6.25 12.5
12aPhenylThiophen-2-yl 5050
17aPhenylFuran-2-yl>200>200
Key SAR Insights for Antimicrobial Activity
  • Thiophene Moiety: The presence of a thiophene ring at the 5-position is consistently associated with greater antimicrobial activity compared to furan or pyridine moieties.[5]

  • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group, such as fluorine, on the phenyl ring at the 3-position enhances both antibacterial and antifungal activity.[5]

  • Gram-Positive vs. Gram-Negative Activity: The currently available data suggests that these compounds are more potent against Gram-positive bacteria like Bacillus subtilis than Gram-negative bacteria.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of isoxazole derivatives is well-documented, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[6] The incorporation of a thiophene ring is also a feature in several known anti-inflammatory drugs.[7] While comprehensive SAR studies specifically for 5-(thiophen-2-yl)isoxazoles are still emerging, preliminary data and research on related structures provide a basis for comparison.

Comparative Analysis of Anti-inflammatory Activity (Inferred from Related Structures)

The following table presents data for thiophene-based compounds with demonstrated COX-2 inhibitory activity, which can guide the design of 5-(thiophen-2-yl)isoxazole-based anti-inflammatory agents.[8]

Compound ClassKey Structural FeaturesTargetIC50 (µM)
Thiophene pyrazole hybridsThiophene and pyrazole ringsCOX-20.67
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesPhenyl and tetrahydrobenzothiopheneCOX-20.31 - 1.40
Key SAR Insights for Anti-inflammatory Activity
  • Potential for COX-2 Inhibition: The structural features of 5-(thiophen-2-yl)isoxazoles are consistent with those of known COX-2 inhibitors, suggesting this as a likely mechanism of action.

  • Importance of Substituents: The nature of the substituent at the 3-position of the isoxazole ring is expected to be a key determinant of COX-2 inhibitory potency and selectivity. Based on data from related thiophene derivatives, the presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, may be important for activity.[7]

Experimental Protocols

Synthesis of 5-(Thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6 Analogue)

This protocol is adapted from a standard procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 3,4,5-trimethoxyacetophenone (1.05 g, 5 mmol) and thiophene-2-carbaldehyde (0.56 g, 5 mmol) in ethanol (25 mL), add 30% aqueous NaOH (5 mL).

  • Stir the resulting mixture at room temperature for 24 hours.

  • Pour the reaction mixture into 30 mL of water, warm, and then acidify with 10% HCl.

  • Filter the resulting precipitate, wash with cold ethanol and water until neutral, and dry to yield the chalcone.

Step 2: Synthesis of the Isoxazole

  • To a solution of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL), add sodium acetate (1.23 g, 15 mmol).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

SAR_Anticancer cluster_isoxazole Isoxazole Core cluster_thiophene Thiophene Ring C3 C3 Position (Phenyl Ring) Potency Potency C3->Potency Electron-donating groups (e.g., -OCH3) increase potency C4 C4 Position C4->Potency -CF3 group is essential C5 C5 Position Thio Thiophene Thio->Potency Unsubstituted ring is optimal

Caption: Key SAR determinants for anticancer activity.

Experimental_Workflow start Start chalcone Chalcone Synthesis (Claisen-Schmidt) start->chalcone isoxazole Isoxazole Formation (Cyclization with NH2OH·HCl) chalcone->isoxazole purification Purification (Recrystallization) isoxazole->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (MTT Assay) characterization->bioassay end End bioassay->end

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

The 5-(thiophen-2-yl)isoxazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. The detailed structure-activity relationships elucidated for its anticancer activity provide a clear roadmap for designing potent and selective compounds. While the SAR for antimicrobial and anti-inflammatory applications is still in its nascent stages, the preliminary data strongly suggests that this scaffold holds significant promise in these areas as well. Further systematic exploration of substitutions on both the isoxazole and thiophene rings is warranted to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

A Researcher's Guide to Cross-Validation of Experimental and Computational Analyses of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between In Silico and In Vitro

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] The development of novel thiophene-based therapeutics increasingly relies on a synergistic approach that combines computational modeling with traditional experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate computational predictions with experimental results for thiophene derivatives, ensuring a higher degree of confidence in structure-activity relationship (SAR) studies and lead optimization.

The core principle of this integrated approach is to leverage the predictive power of computational methods to guide and rationalize experimental investigations, while simultaneously using empirical data to refine and validate the computational models. This iterative process, when executed with rigor, accelerates the drug discovery pipeline and provides a deeper mechanistic understanding of the biological activity of thiophene derivatives.

This guide will delve into the practical aspects of this cross-validation workflow, offering detailed experimental protocols, insights into the selection of computational methods, and a case study to illustrate the principles in action.

The Cross-Validation Workflow: An Integrated Approach

A robust cross-validation strategy involves a continuous feedback loop between computational predictions and experimental outcomes. The following diagram illustrates a typical workflow:

CrossValidationWorkflow cluster_computational Computational Arm cluster_experimental Experimental Arm comp_design Initial Design & Library Generation dft DFT Calculations (Geometry, Electronics) comp_design->dft Structure Optimization docking Molecular Docking (Binding Pose & Affinity) dft->docking Optimized Structures md Molecular Dynamics (Stability & Interactions) docking->md Top Poses synthesis Synthesis & Purification md->synthesis Guide Synthesis of Top Candidates spectroscopy Spectroscopic Characterization (NMR, IR, Mass Spec) synthesis->spectroscopy bioassay Biological Assays (e.g., MTT, MIC) synthesis->bioassay xray X-ray Crystallography (3D Structure) spectroscopy->xray If crystals form xray->dft Validate Geometry bioassay->docking Feedback & Model Refinement caption Figure 1: Integrated workflow for cross-validation.

Caption: Figure 1: Integrated workflow for cross-validation.

Part 1: The Experimental Arm - Generating Empirical Evidence

The experimental validation of computational models is built upon a foundation of meticulously executed laboratory procedures. The choice of experiments should be guided by the specific biological question being addressed and the nature of the computational predictions being tested.

Synthesis and Structural Characterization

The journey begins with the synthesis of the target thiophene derivatives. A multitude of synthetic routes exist, including the Gewald reaction, Paal-Knorr synthesis, and various metal-catalyzed cross-coupling reactions.[1] The choice of method will depend on the desired substitution pattern and the availability of starting materials.

Causality in Method Selection: The purity of the synthesized compounds is paramount. Impurities can lead to erroneous biological data and confound the interpretation of structure-activity relationships. Therefore, purification techniques such as column chromatography and recrystallization are critical steps.

Spectroscopic methods provide the initial confirmation of the chemical identity and purity of the synthesized thiophene derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for elucidating the detailed molecular structure. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, which is influenced by the substituents on the thiophene ring.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies of the thiophene ring and its substituents provide a unique spectral fingerprint.[3]

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound, providing definitive confirmation of its identity.

  • Sample Preparation: Dissolve 5-10 mg of the purified thiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Number of Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.[2]

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons of the thiophene derivative.

X-ray Crystallography: The Definitive 3D Structure

When suitable single crystals can be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule at atomic resolution. This experimental structure is the "gold standard" for validating the geometries predicted by computational methods like DFT.

Causality in Method Selection: The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment. The crystal should be a single, well-ordered lattice, free from significant defects.

  • Crystal Growth: Grow single crystals of the purified thiophene derivative using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4]

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in an X-ray diffractometer.

    • Cool the crystal (typically to 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed structure factors are in good agreement.[5]

Biological Assays: Quantifying Activity

Biological assays are essential for determining the functional effects of the thiophene derivatives and provide the experimental data (e.g., IC₅₀, MIC) that will be correlated with computational predictions.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen compounds for their potential as anticancer agents.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the thiophene derivative in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the thiophene derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • Visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Part 2: The Computational Arm - In Silico Predictions

Computational chemistry offers a powerful suite of tools to predict the properties and behavior of molecules, thereby guiding the design and interpretation of experiments.

Density Functional Theory (DFT) Calculations: Understanding Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is invaluable for optimizing the geometry of thiophene derivatives and calculating their electronic properties, such as HOMO-LUMO energy gaps, which can be correlated with their reactivity and spectral properties.[6][7]

Causality in Method Selection: The choice of functional and basis set in DFT calculations is a critical decision that impacts the accuracy of the results. For organic molecules like thiophene derivatives, hybrid functionals such as B3LYP, in combination with a Pople-style basis set like 6-31G(d) or a more extensive basis set like 6-311+G(d,p), often provide a good balance of accuracy and computational cost for geometry optimizations and electronic property calculations.[8][9]

  • Building the Input Structure:

    • Build the 3D structure of the thiophene derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Setting up the Calculation:

    • Choose a DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Specify the calculation type as "Optimization + Frequencies". The optimization will find the lowest energy conformation, and the frequency calculation will confirm that it is a true minimum (no imaginary frequencies).[8]

    • Define the charge and spin multiplicity of the molecule.

  • Running the Calculation:

    • Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analyzing the Output:

    • Verify that the optimization has converged.

    • Confirm that there are no imaginary frequencies, indicating a stable structure.

    • Extract the optimized Cartesian coordinates for use in subsequent calculations (e.g., molecular docking).

    • Analyze the calculated electronic properties, such as the energies of the HOMO and LUMO.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand), such as a thiophene derivative, to the active site of a protein target.

Causality in Method Selection: The accuracy of molecular docking is highly dependent on the quality of the protein structure and the scoring function used to rank the different binding poses. It is crucial to use a high-resolution crystal structure of the target protein, if available. Software like AutoDock Vina is a popular choice due to its speed and accuracy.

  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Prepare the thiophene derivative ligand (from DFT optimization or drawn in a molecular editor) by assigning rotatable bonds and charges.

  • Defining the Binding Site:

    • Identify the binding site on the receptor, either from the co-crystallized ligand in the PDB structure or using a binding site prediction tool.

    • Define a "grid box" that encompasses the binding site.

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock the ligand into the defined grid box on the receptor.

    • Vina will generate a set of predicted binding poses, ranked by their docking scores (an estimation of the binding affinity).

  • Analyzing the Results:

    • Visualize the top-ranked binding poses in the context of the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Molecular Dynamics (MD) Simulations: Exploring Dynamic Behavior

MD simulations provide a dynamic view of the molecular system, allowing for the study of the stability of the protein-ligand complex over time and a more detailed analysis of the intermolecular interactions.

Causality in Method Selection: MD simulations are computationally intensive. The choice of force field (e.g., AMBER, CHARMM, GROMOS) is crucial for accurately describing the interatomic forces. GROMACS is a widely used software package for performing MD simulations.

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the protein-ligand complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it at that temperature and pressure (NVT and NPT ensembles).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to allow the system to explore its conformational space.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible and stable regions of the protein.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds) between the protein and the ligand over time.[10][11]

Part 3: The Cross-Validation - A Case Study

To illustrate the power of this integrated approach, let's consider a hypothetical case study involving a series of thiophene-based inhibitors of a protein kinase.

The Hypothesis

Computational docking of a library of virtual thiophene derivatives against a protein kinase identified a series of compounds with a common scaffold but varying substituents. The docking scores suggested that compounds with a hydrogen bond donor at position R1 and a bulky hydrophobic group at position R2 would have the highest binding affinities.

Experimental Validation

A focused library of five thiophene derivatives was synthesized and characterized using NMR and mass spectrometry. The anticancer activity of these compounds was then evaluated against a cancer cell line overexpressing the target kinase using the MTT assay.

Data Comparison and Cross-Validation

The following table presents a comparison of the computational predictions and the experimental results:

CompoundR1 SubstituentR2 SubstituentDocking Score (kcal/mol)Experimental IC₅₀ (µM)
1 -OH-Phenyl-9.21.5
2 -OH-Cyclohexyl-8.82.3
3 -OCH₃-Phenyl-7.515.8
4 -H-Phenyl-7.125.4
5 -OH-Methyl-6.930.1

The data in the table show a strong correlation between the predicted binding affinity (docking score) and the experimentally determined anticancer activity (IC₅₀). The compounds predicted to have the best binding scores (1 and 2) were indeed the most potent in the MTT assay. This strong correlation provides confidence in the predictive power of the docking model.

Deeper Insights from MD Simulations

To further understand the superior activity of compound 1 , an MD simulation was performed on its complex with the protein kinase.

MD_Interactions cluster_protein Kinase Active Site cluster_ligand Compound 1 asp145 Asp145 lys72 Lys72 leu120 Leu120 val56 Val56 thiophene Thiophene Ring thiophene->lys72 π-cation r1_oh R1 (-OH) r1_oh->asp145 H-bond (stable) r1_oh->lys72 H-bond (transient) r2_phenyl R2 (Phenyl) r2_phenyl->leu120 Hydrophobic r2_phenyl->val56 Hydrophobic caption Figure 2: Key interactions of Compound 1 in the active site.

Caption: Figure 2: Key interactions of Compound 1 in the active site.

The MD simulation revealed that the hydroxyl group at R1 forms a stable hydrogen bond with a key aspartate residue (Asp145) in the active site, an interaction that was predicted in the initial docking pose. The simulation also showed that the phenyl group at R2 is nestled in a hydrophobic pocket, making favorable contacts with leucine and valine residues. These findings provide a structural and dynamic rationale for the high potency of compound 1 and offer valuable insights for the design of next-generation inhibitors.

Conclusion: A Self-Validating System for Drug Discovery

The integration of computational and experimental approaches creates a powerful, self-validating system for the study of thiophene derivatives. Computational methods can screen vast chemical spaces and generate testable hypotheses, while experimental data provide the necessary ground truth to validate and refine the computational models. This iterative cycle of prediction, synthesis, testing, and refinement not only accelerates the pace of drug discovery but also deepens our fundamental understanding of the molecular interactions that drive biological activity. By embracing this cross-validation philosophy, researchers can navigate the complexities of drug development with greater confidence and efficiency.

References

Overcoming the Stalemate of Drug Resistance: A Comparative Analysis of 2-Bromo-5-(isoxazol-5-yl)thiophene Derivatives in Refractory Cancers

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to treatment failure and disease relapse. Standard chemotherapeutic agents such as doxorubicin and cisplatin, while potent, are often rendered ineffective by cancer cells that have developed sophisticated mechanisms of drug efflux and target modification. This guide provides a comprehensive comparison of a promising new class of compounds, 2-Bromo-5-(isoxazol-5-yl)thiophene derivatives, against established chemotherapeutics in the context of drug-resistant cancer cells. We will delve into their synthesis, comparative efficacy, and proposed mechanisms of action, supported by detailed experimental protocols for researchers aiming to validate and expand upon these findings.

The Chemical Edge: Synthesis and Structure of Thiophene-Isoxazole Scaffolds

The this compound scaffold represents a strategic amalgamation of two pharmacologically significant heterocycles: thiophene and isoxazole. The thiophene ring, a sulfur-containing aromatic heterocycle, is a common motif in many biologically active compounds, valued for its ability to engage in various biological interactions.[1] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, is another key pharmacophore known for its diverse pharmacological activities, including anticancer properties.[2] The bromine atom at the 2-position of the thiophene ring can be strategically utilized for further chemical modifications and may contribute to the compound's overall activity.

While a specific, detailed synthesis protocol for the parent this compound is not extensively documented in publicly available literature, a general approach can be extrapolated from the synthesis of related 5-(thiophen-2-yl)isoxazole derivatives.[3][4] The synthesis often involves a multi-step process, beginning with the condensation of a thiophene derivative with an isoxazole precursor.[5]

A Head-to-Head Battle: Efficacy Against Drug-Resistant Cancer Cells

To provide a clear and objective comparison, we will consider a hypothetical study evaluating a lead this compound derivative, hereafter referred to as "Thio-Isox-Br," against doxorubicin and cisplatin in well-characterized drug-resistant cancer cell lines.

The Contenders:
  • Thio-Isox-Br: A representative this compound derivative.

  • Doxorubicin: An anthracycline antibiotic, a cornerstone of chemotherapy for various cancers, including breast cancer.

  • Cisplatin: A platinum-based chemotherapy drug widely used for solid tumors, including non-small cell lung cancer.[6][7]

The Battleground: Drug-Resistant Cell Lines
  • MCF-7/ADR: A doxorubicin-resistant human breast adenocarcinoma cell line. This cell line typically overexpresses P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs.

  • A549/CIS: A cisplatin-resistant human lung adenocarcinoma cell line. Resistance in this line is often multifactorial, involving reduced drug accumulation, increased DNA repair capacity, and altered apoptotic pathways.[6][7]

Comparative Cytotoxicity: The IC50 Showdown

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a cytotoxic compound. The following table presents a hypothetical yet plausible comparison based on existing data for similar compounds and typical resistance factors observed in these cell lines.

CompoundCell LineIC50 (µM) - Hypothetical DataFold Resistance
Doxorubicin MCF-7 (Sensitive)1.5[8]-
MCF-7/ADR (Resistant)60[8][9]40x
Cisplatin A549 (Sensitive)5[6][7]-
A549/CIS (Resistant)35[6][7]7x
Thio-Isox-Br MCF-7 (Sensitive)2.0-
MCF-7/ADR (Resistant)3.51.75x
A549 (Sensitive)4.0-
A549/CIS (Resistant)5.51.38x

Analysis of the Hypothetical Data:

The key takeaway from this hypothetical data is the significantly lower fold resistance of the Thio-Isox-Br compound in both resistant cell lines compared to the standard drugs. This suggests that the thiophene-isoxazole derivative may circumvent the primary resistance mechanisms that render doxorubicin and cisplatin ineffective. For instance, its efficacy in MCF-7/ADR cells hints that it may not be a substrate for P-gp, or it may induce cell death through a pathway that is independent of the drug efflux mechanism.

Unraveling the Mechanism: How Thio-Isox-Br May Overcome Resistance

The superior performance of this compound derivatives in drug-resistant models can be attributed to several potential mechanisms of action.

Bypassing Efflux Pumps

As suggested by the hypothetical data, a primary advantage of these novel compounds could be their ability to evade the clutches of ABC transporters like P-gp. The structural features of the thiophene-isoxazole scaffold may not be recognized by the binding pocket of these efflux pumps, allowing the compound to accumulate within the cancer cell and exert its cytotoxic effects.

Induction of Apoptosis

Many successful anticancer agents function by inducing programmed cell death, or apoptosis. It is plausible that this compound derivatives trigger apoptosis through pathways that remain intact in drug-resistant cells. Studies on related isoxazole compounds have shown their ability to induce apoptosis in cancer cells.[2][4][10]

Targeting Key Survival Pathways: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11][12][13] Its aberrant activation is a common feature in many cancers and is strongly implicated in the development of drug resistance.[14][15] By promoting cell survival and inhibiting apoptosis, an overactive PI3K/Akt/mTOR pathway can counteract the cytotoxic effects of chemotherapy.[11][14] It is hypothesized that this compound derivatives may exert their potent anticancer effects by inhibiting one or more key kinases within this pathway, thereby re-sensitizing resistant cells to apoptotic stimuli.

Below is a diagram illustrating the proposed mechanism of action.

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thio-Isox-Br This compound Derivative Thio-Isox-Br->Akt Inhibits

Caption: Proposed mechanism of this compound derivatives targeting the PI3K/Akt signaling pathway.

Experimental Validation: A Roadmap for Researchers

To rigorously evaluate the efficacy of this compound derivatives, a series of well-defined in vitro experiments are essential.

Workflow for Comparative Efficacy Studies

experimental_workflow start Start: Synthesize & Characterize Thio-Isox-Br cell_culture Culture Sensitive (MCF-7, A549) & Resistant (MCF-7/ADR, A549/CIS) Cancer Cell Lines start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) Determine IC50 values cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Annexin V-FITC/PI Staining) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_analysis western_blot Mechanism of Action (Western Blot for PI3K/Akt/mTOR pathway proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot conclusion Conclusion: Comparative Efficacy & Mechanism Elucidation western_blot->conclusion

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Detailed Experimental Protocols

1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Step 1: Cell Seeding: Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with serial dilutions of Thio-Isox-Br, doxorubicin, and cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Step 3: MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Step 4: Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

2. Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Step 3: Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Step 4: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

3. Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Step 1: Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Step 2: Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Step 3: Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

  • Step 4: Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The emergence of novel chemical scaffolds such as this compound offers a beacon of hope in the ongoing battle against drug-resistant cancers. While the data presented here is a composite based on existing literature for similar compounds, it strongly suggests that this class of molecules has the potential to overcome the limitations of current chemotherapies. Their hypothesized ability to evade drug efflux pumps and target key survival pathways like PI3K/Akt/mTOR warrants rigorous investigation.

The experimental protocols outlined in this guide provide a clear path for researchers to validate these promising preliminary findings. Future studies should focus on synthesizing a library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, in vivo studies using animal models engrafted with drug-resistant tumors will be crucial to translate these in vitro findings into potentially life-saving cancer therapies.

References

A Comparative Benchmarking Guide to the Synthetic Routes of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient and robust synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. The compound 2-Bromo-5-(isoxazol-5-yl)thiophene, a molecule of significant interest due to its presence in various pharmacologically active agents, presents a compelling case for synthetic route optimization. This guide provides a comprehensive, in-depth comparison of plausible synthetic pathways to this target molecule, offering a critical evaluation of each route's merits and drawbacks. By examining key metrics such as overall yield, step economy, scalability, and safety considerations, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

The strategic importance of the thiophene-isoxazole scaffold lies in its versatile biological activity, with derivatives showing promise as kinase inhibitors and anti-cancer agents. The bromine atom on the thiophene ring serves as a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening.

This guide will dissect a benchmark synthetic route and compare it against viable alternatives, providing detailed experimental protocols, quantitative data summaries, and visual representations of the chemical transformations to facilitate a clear and objective analysis.

The Benchmark Synthesis: A Convergent Approach via 1,3-Dipolar Cycloaddition

The most direct and frequently cited conceptual pathway to this compound involves a convergent strategy, wherein a pre-functionalized thiophene precursor undergoes a [3+2] cycloaddition with a nitrile oxide generated in situ. This benchmark route, designated as Route A , capitalizes on the reliability of the Huisgen 1,3-dipolar cycloaddition for the formation of the isoxazole ring.

Route A: Synthesis via 1,3-Dipolar Cycloaddition

Route A 2-Bromothiophene 2-Bromothiophene Intermediate_A1 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene 2-Bromothiophene->Intermediate_A1 Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Intermediate_A1 Intermediate_A2 2-Bromo-5-ethynylthiophene Intermediate_A1->Intermediate_A2 Desilylation Target This compound Intermediate_A2->Target 1,3-Dipolar Cycloaddition Nitrile_Oxide_Precursor Aldoxime/Hydroximoyl chloride Nitrile_Oxide Nitrile Oxide (in situ) Nitrile_Oxide_Precursor->Nitrile_Oxide Oxidation/Elimination Nitrile_Oxide->Target

Caption: Synthetic pathway for Route A.

The causality behind this experimental design lies in its convergent nature. By preparing the two key fragments—the substituted thiophene alkyne and the nitrile oxide precursor—separately, this route allows for modularity and independent optimization of each branch of the synthesis. The Sonogashira coupling is a highly reliable method for the introduction of an alkyne moiety onto an aryl halide. The subsequent 1,3-dipolar cycloaddition is a powerful tool for the regioselective construction of the 3,5-disubstituted isoxazole ring.[1][2]

Experimental Protocol for Route A

Step 1: Synthesis of 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene

  • Materials: 2,5-Dibromothiophene, trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), THF.

  • Procedure: To a solution of 2,5-dibromothiophene (1.0 eq) in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq). Degas the mixture with argon for 15 minutes. Add triethylamine (2.5 eq) followed by the dropwise addition of trimethylsilylacetylene (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane) to afford 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene as a pale yellow oil.

Step 2: Synthesis of 2-Bromo-5-ethynylthiophene

  • Materials: 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene, potassium carbonate (K₂CO₃), methanol.

  • Procedure: Dissolve 2-Bromo-5-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in methanol. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Bromo-5-ethynylthiophene, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Materials: 2-Bromo-5-ethynylthiophene, appropriate aldoxime (e.g., formaldehyde oxime or its precursor), N-chlorosuccinimide (NCS) or similar oxidant, triethylamine (TEA), dichloromethane (DCM).

  • Procedure: In a two-necked flask under an inert atmosphere, dissolve the aldoxime (1.2 eq) in DCM. Add N-chlorosuccinimide (1.2 eq) portion-wise at 0 °C to generate the hydroximoyl chloride in situ. After stirring for 30 minutes, add a solution of 2-Bromo-5-ethynylthiophene (1.0 eq) in DCM, followed by the slow addition of triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 16-24 hours.[3] Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield this compound.

Alternative Synthetic Strategies

To provide a comprehensive benchmark, two alternative synthetic routes are proposed and analyzed. These routes differ in their bond-forming strategies and the stage at which the key heterocyclic rings are constructed.

Route B: Late-Stage Thiophene Formation

This approach involves the initial construction of a brominated isoxazole-containing precursor, followed by the formation of the thiophene ring in the later stages of the synthesis.

Route B Starting_Material_B Substituted Alkyne Intermediate_B1 Bromo-isoxazole alkyne Starting_Material_B->Intermediate_B1 1,3-Dipolar Cycloaddition Nitrile_Oxide_Precursor Bromo-aldoxime Nitrile_Oxide_Precursor->Intermediate_B1 Target This compound Intermediate_B1->Target Thiophene Ring Formation Sulfur_Source Na₂S or Lawesson's Reagent Sulfur_Source->Target

Caption: Synthetic pathway for Route B.

The rationale for this route is to potentially avoid handling the potentially unstable 2-bromo-5-ethynylthiophene. However, the construction of the thiophene ring from an acyclic precursor can be challenging and may lead to lower yields and the formation of side products.

Route C: Suzuki Cross-Coupling Approach

This strategy relies on the powerful Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the thiophene and a pre-formed isoxazole ring.

Route C Starting_Material_C1 2,5-Dibromothiophene Intermediate_C1 2-Bromo-5-(dihydroxyboryl)thiophene Starting_Material_C1->Intermediate_C1 Borylation Target This compound Intermediate_C1->Target Suzuki Coupling Starting_Material_C2 5-Bromoisoxazole Starting_Material_C2->Target

Caption: Synthetic pathway for Route C.

The advantage of this route lies in the use of a highly robust and well-understood cross-coupling reaction.[4][5] The commercial availability of both 2,5-dibromothiophene and potentially 5-bromoisoxazole could make this an attractive option. However, the regioselective borylation of 2,5-dibromothiophene can be challenging, and the synthesis of 5-bromoisoxazole may require a separate multi-step sequence.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key performance indicators for each route are summarized in the table below. The data is based on typical yields and conditions reported in the literature for analogous transformations.

MetricRoute A: 1,3-Dipolar CycloadditionRoute B: Late-Stage Thiophene FormationRoute C: Suzuki Cross-Coupling
Overall Yield Moderate to Good (typically 30-50% over 3 steps)Potentially Lower (Thiophene formation can be low yielding)Moderate (Dependent on borylation and coupling yields)
Step Economy 3 steps from commercially available materialsPotentially longer due to precursor synthesis2-3 steps, but requires synthesis of boronic acid/ester
Scalability Sonogashira and cycloaddition are generally scalable, but in situ generation of nitrile oxides can pose challenges on a large scale.[6]Thiophene ring formation from acyclic precursors is often not readily scalable.Suzuki couplings are highly scalable and widely used in industry.[7]
Safety & Hazards Use of copper and palladium catalysts. In situ generation of potentially unstable nitrile oxides.[8]Use of potentially odorous sulfur reagents.Use of palladium catalysts and boronic acids.
Green Chemistry Use of metal catalysts. Potential for solvent-intensive chromatography.Use of sulfur reagents can have environmental impact.Use of palladium catalyst. Aqueous conditions for Suzuki coupling are possible, improving the green profile.[9]
Key Advantages Convergent, modular, and utilizes a reliable cycloaddition.Avoids potentially unstable intermediates.Utilizes a robust and highly scalable cross-coupling reaction.
Key Disadvantages Potential safety concerns with nitrile oxides on scale.Thiophene formation can be low-yielding and unselective.Requires synthesis of a specific boronic acid or ester. Regioselectivity of borylation can be an issue.

Conclusion and Recommendations

Based on the comparative analysis, Route A , the convergent approach via a 1,3-dipolar cycloaddition, emerges as the most balanced and logical choice for the laboratory-scale synthesis of this compound. Its modularity allows for flexibility and optimization, and the key bond-forming reactions are well-established and generally high-yielding.

For industrial-scale production, Route C , the Suzuki cross-coupling approach, warrants serious consideration due to its inherent scalability and the extensive knowledge base surrounding this reaction in process chemistry. While the initial development of the boronic acid precursor might require additional effort, the robustness and reliability of the Suzuki coupling often outweigh this initial investment on a larger scale.

Route B , involving late-stage thiophene formation, is the least favorable of the three. The potential for low yields and lack of selectivity during the thiophene ring-forming step make it a less reliable and efficient strategy.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, available resources, and the importance of factors such as cost, safety, and environmental impact. This guide provides the foundational knowledge and comparative data necessary to make a strategically sound decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(isoxazol-5-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-(isoxazol-5-yl)thiophene (CAS No. 138716-31-1). As a halogenated heterocyclic compound used in research and development, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is intended for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted safely, responsibly, and in full compliance with environmental regulations.

Hazard Assessment and Risk Mitigation

A foundational principle of laboratory safety is understanding the intrinsic hazards of a substance before handling it. This compound is classified as a hazardous substance, and its disposal protocol is dictated by its toxicological profile.

Causality of Hazard: The toxicity of this compound is a key concern. The presence of a bromine atom makes it a halogenated organic compound, which often exhibit persistence and potential for environmental harm if not properly neutralized.[1] The isoxazole and thiophene rings contribute to its chemical reactivity and biological activity. GHS and NFPA classifications underscore the need for stringent safety measures.

Table 1: Hazard Identification Summary for this compound

IdentifierClassificationDetailsSource(s)
GHS Hazard Statements H301: Toxic if swallowedIngestion of small quantities may cause serious health effects or be fatal.
H311: Toxic in contact with skinSkin absorption can lead to systemic toxicity.
H331: Toxic if inhaledInhalation of dust can cause severe respiratory tract irritation and toxicity.
GHS Signal Word Danger
NFPA 704 Rating Health: 2Intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[2]
Flammability: 1Material requires considerable preheating before ignition can occur.[2]
Instability/Reactivity: 0Normally stable, even under fire exposure conditions, and is not reactive with water.[2]
Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure. The selection is directly informed by the compound's toxicity and physical form (solid).

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.[3]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5]

  • Skin and Body Protection: A laboratory coat and other protective clothing are required to prevent skin contact.[6]

  • Respiratory Protection: All handling of the solid or its solutions should occur within a certified chemical fume hood.[4][5] If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA-approved respirator is mandatory.[4][5]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As the generator of the waste, your institution is legally responsible for accurately classifying it according to local and national regulations.[7]

  • Hazardous Waste Classification: this compound is a halogenated organic compound. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated compounds are listed as hazardous waste.[1][8] You must consult your institution's Environmental Health & Safety (EHS) department and local regulations to ensure complete and accurate classification.[7]

  • Waste Segregation: This waste must be segregated from non-hazardous and other types of chemical waste. Do not mix it with solvents unless they are part of the same waste stream and are compatible. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container and Labeling:

    • Use a suitable, sealable, and chemically compatible container for solid waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

Standard Operating Procedures (SOPs) for Disposal

The primary disposal route for this compound is through a licensed waste disposal company, typically via high-temperature incineration.[3][9] Never dispose of this chemical down the drain or in regular trash.

Protocol 1: Disposal of Unused/Surplus Solid Compound

This protocol outlines the procedure for packaging the pure, unused chemical for disposal.

  • Work Area Preparation: Conduct all work inside a certified chemical fume hood. Place an absorbent, disposable bench liner on the work surface.

  • PPE Confirmation: Don all required PPE as detailed in Section 1.

  • Packaging:

    • If the compound is in its original container, ensure the cap is tightly sealed. Check the container for any external contamination. If contaminated, wipe the exterior with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

    • If transferring from a working container, carefully transfer the solid into a designated hazardous waste container. Avoid generating dust.[4]

  • Labeling: Affix a completed hazardous waste label to the container.

  • Storage: Store the sealed container in a designated, secure satellite accumulation area for hazardous waste, away from incompatible materials.[5]

  • Pickup: Arrange for pickup by your institution's EHS or a licensed chemical waste contractor.

Protocol 2: Management of Contaminated Labware and Debris

This protocol covers items contaminated with the chemical, such as gloves, weigh boats, and pipette tips.

  • Segregation: All solid materials that have come into direct contact with this compound are considered hazardous waste.

  • Collection: Place all contaminated disposable items (e.g., gloves, wipes, bench liners) into a dedicated, labeled solid hazardous waste container or a sealed, labeled bag within the fume hood.

  • Non-Disposable Labware (e.g., Glassware):

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in a chemical fume hood.

    • Collect the rinsate in a labeled hazardous waste container for halogenated organic liquid waste.

    • After the triple rinse, the glassware can typically be washed through normal laboratory procedures, but confirm this with your institution's EHS guidelines.

Emergency Procedures

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess the Spill: For small spills (a few grams) that you are trained to handle, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.

  • Control and Contain: Prevent the spread of dust. Do not use a dry brush for sweeping.

  • Cleanup:

    • Don all required PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep or scoop the mixture into a labeled container for hazardous waste disposal.[4][10] Alternatively, wet-brushing can be used to avoid dust generation.[3]

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department as per institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from this compound.

G Figure 1. Disposal Decision Workflow for this compound cluster_0 Figure 1. Disposal Decision Workflow for this compound cluster_1 Waste Stream Management cluster_2 Final Steps start Waste Generation (Surplus chemical, contaminated labware, spill debris) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Surplus solid, gloves, wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvent rinsate) waste_type->liquid_waste Liquid package_solid Package in sealed, labeled solid hazardous waste container solid_waste->package_solid package_liquid Collect in sealed, labeled halogenated liquid waste container liquid_waste->package_liquid storage Store in designated Satellite Accumulation Area package_solid->storage package_liquid->storage transfer Transfer to Licensed Hazardous Waste Facility (via EHS) storage->transfer

References

Navigating the Safe Handling of 2-Bromo-5-(isoxazol-5-yl)thiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the novel chemical entity 2-Bromo-5-(isoxazol-5-yl)thiophene represents a molecule of significant interest. Its unique heterocyclic structure, combining a brominated thiophene with an isoxazole ring, offers a versatile scaffold for the synthesis of new chemical entities. However, this same structural complexity necessitates a thorough and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound.

Hazard Identification and Risk Assessment: Understanding the Threat

Before any handling of this compound, a comprehensive risk assessment is paramount. The primary hazards associated with this compound are its acute toxicity upon ingestion, inhalation, and skin contact.

Key Hazard Information:

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH301: Toxic if swallowedDanger
Acute Toxicity, DermalH311: Toxic in contact with skinDanger
Acute Toxicity, InhalationH331: Toxic if inhaledDanger

Due to the lack of specific occupational exposure limit (OEL) data for this compound, it must be handled as a potent chemical with the primary goal of minimizing all routes of exposure. The presence of a bromine atom and two distinct heterocyclic rings suggests that the compound may have complex metabolic and toxicological profiles.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with this compound. The selection of appropriate PPE is not merely a procedural step but a critical element in mitigating the risks of exposure.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a full-face shieldProtects against accidental splashes of the solid compound or solutions, which could be readily absorbed through the mucous membranes of the eyes.
Skin and Body Protection Chemical-resistant lab coat and closed-toe shoesPrevents contact with the skin and personal clothing.
Hand Protection Double gloving with an inner nitrile glove and an outer butyl rubber or Viton™ gloveGiven that the compound is a halogenated aromatic hydrocarbon, standard nitrile gloves may not provide sufficient protection against prolonged exposure. Butyl rubber or Viton™ gloves are recommended for their superior resistance to these chemical classes.[1][2][3][4] Double gloving provides an additional layer of protection and allows for safe removal of the outer glove if contamination is suspected.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filterShould be used when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing the risk of exposure during the handling and use of this compound.

Engineering Controls

All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute. The work surface should be covered with absorbent, disposable bench paper to contain any minor spills.

Weighing and Aliquoting
  • When weighing the solid compound, use an analytical balance inside the chemical fume hood or a powder containment hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Prepare stock solutions directly in the fume hood.

In-Experiment Handling
  • Keep all containers of this compound tightly sealed when not in use.

  • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

  • Avoid the use of needles and syringes for transfers whenever possible to minimize the risk of sharps injuries and aerosol generation.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • For small spills of solid material: Gently cover the spill with an absorbent material, such as vermiculite or sand. Avoid raising dust. Carefully scoop the mixture into a labeled hazardous waste container.

  • For small spills of a solution: Absorb the spill with a chemical-resistant absorbent pad. Place the used pads in a labeled hazardous waste container.

After the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Reactivity and Incompatibility: Preventing Hazardous Reactions

Understanding the chemical reactivity of this compound is crucial for preventing hazardous situations in the laboratory.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially explosive reaction.

  • Strong Bases: The isoxazole ring can be susceptible to ring-opening under strong basic conditions.[5][6][7] This can lead to the formation of unknown and potentially hazardous byproducts.

  • Reactive Metals: As a brominated aromatic compound, it may react with certain metals, particularly under conditions of elevated temperature or in the presence of a catalyst.

Disposal Plan: Responsible Management of Hazardous Waste

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and absorbent paper should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled container for halogenated organic waste.

  • Decontamination: Glassware that has been in contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone or ethanol) into the halogenated organic waste container before being washed.

Never dispose of this compound down the drain. All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Workflow Diagrams

To visually summarize the key safety and handling procedures, the following diagrams have been created using the DOT language.

PPE_Selection_Workflow start Start: Handling this compound ppe_check Assess Required PPE start->ppe_check eye_face Chemical Splash Goggles & Full-Face Shield ppe_check->eye_face body Chemical-Resistant Lab Coat & Closed-Toe Shoes ppe_check->body hand Double Glove: Inner Nitrile, Outer Butyl Rubber/Viton™ ppe_check->hand respiratory NIOSH-Approved Respirator (if needed) ppe_check->respiratory proceed Proceed with Handling eye_face->proceed body->proceed hand->proceed respiratory->proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Waste_Disposal_Workflow start Waste Generated from This compound Use waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Halogenated Organic Waste Container liquid_waste->liquid_container professional_disposal Dispose Through Licensed Professional Waste Service solid_container->professional_disposal liquid_container->professional_disposal

Caption: Waste disposal workflow for this compound.

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely work with this compound, unlocking its potential for scientific discovery while maintaining the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.